Fenofibrate-13C6
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C20H21ClO4 |
|---|---|
Molekulargewicht |
366.79 g/mol |
IUPAC-Name |
propan-2-yl 2-[4-(4-chlorobenzoyl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]oxy-2-methylpropanoate |
InChI |
InChI=1S/C20H21ClO4/c1-13(2)24-19(23)20(3,4)25-17-11-7-15(8-12-17)18(22)14-5-9-16(21)10-6-14/h5-13H,1-4H3/i7+1,8+1,11+1,12+1,15+1,17+1 |
InChI-Schlüssel |
YMTINGFKWWXKFG-QVMNSZKMSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Fenofibrate-¹³C₆
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Fenofibrate-¹³C₆, an isotopically labeled version of the lipid-lowering agent fenofibrate (B1672516). This guide is intended for researchers in drug metabolism, pharmacokinetics, and analytical chemistry who require a stable labeled internal standard for quantitative bioanalysis or a tracer for metabolic studies.
Introduction
Fenofibrate is a third-generation fibric acid derivative used to treat hypercholesterolemia and hypertriglyceridemia. It functions as a prodrug, rapidly hydrolyzed in the body to its active metabolite, fenofibric acid. Fenofibric acid is a potent agonist of the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that regulates the transcription of genes involved in lipid and lipoprotein metabolism. The synthesis of an isotopically labeled version, such as Fenofibrate-¹³C₆, is crucial for sensitive and accurate quantification in biological matrices by mass spectrometry-based methods. This guide outlines a feasible synthetic route and the analytical techniques for the characterization of Fenofibrate-¹³C₆.
Synthesis of Fenofibrate-¹³C₆
The synthesis of Fenofibrate-¹³C₆ can be strategically designed to incorporate the ¹³C atoms into one of the phenyl rings of the benzophenone (B1666685) core. A logical and efficient approach involves a multi-step synthesis starting from commercially available ¹³C₆-phenol.
Synthetic Scheme
The overall synthetic scheme is a three-step process:
-
Step 1: Friedel-Crafts Acylation - Synthesis of 4-Hydroxybenzophenone-¹³C₆ from ¹³C₆-Phenol and benzoyl chloride.
-
Step 2: Etherification - Synthesis of Fenofibric acid-¹³C₆ by reacting 4-Hydroxybenzophenone-¹³C₆ with 2-bromo-2-methylpropanoic acid.
-
Step 3: Esterification - Synthesis of Fenofibrate-¹³C₆ through the esterification of Fenofibric acid-¹³C₆ with isopropyl alcohol.
Experimental Protocols
Step 1: Synthesis of 4-Hydroxybenzophenone-¹³C₆
This step involves the Friedel-Crafts acylation of ¹³C₆-Phenol with benzoyl chloride using a Lewis acid catalyst, such as aluminum chloride.
-
Materials:
-
¹³C₆-Phenol
-
Benzoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Chlorobenzene (B131634) (solvent)
-
Toluene (B28343) (recrystallization solvent)
-
Hydrochloric acid (HCl), dilute solution
-
Deionized water
-
Anhydrous calcium chloride
-
-
Procedure:
-
In a reaction vessel, add chlorobenzene and anhydrous aluminum chloride and stir the mixture.
-
Prepare a solution of ¹³C₆-Phenol in chlorobenzene and add it dropwise to the reaction vessel at a temperature between 10°C and 50°C.
-
After the addition is complete, stir the mixture for an additional 30 minutes.
-
Add benzoyl chloride dropwise to the reaction mixture.
-
Slowly raise the temperature and maintain it at 40°C-45°C for 2 hours, followed by 1 hour at 60°C-70°C.
-
Cool the reaction mixture and slowly pour it into a mixture of ice and water with stirring for 2 hours at 20-30°C.
-
Collect the precipitated solid by filtration, wash with water until neutral, and dry to obtain crude 4-Hydroxybenzophenone-¹³C₆.
-
Recrystallize the crude product from toluene to yield pure 4-Hydroxybenzophenone-¹³C₆.
-
The oil layer from the filtrate can be washed until neutral, dried with anhydrous calcium chloride, and the chlorobenzene can be recovered by distillation.
-
Step 2: Synthesis of Fenofibric acid-¹³C₆
The synthesized ¹³C₆-labeled 4-hydroxybenzophenone (B119663) is then reacted with a derivative of 2-bromo-2-methylpropanoic acid to form the fenofibric acid core. A common method is the reaction with isopropyl 2-bromo-2-methylpropanoate (B8525525) in the presence of a base.
-
Materials:
-
4-Hydroxybenzophenone-¹³C₆
-
Isopropyl 2-bromo-2-methylpropanoate
-
Potassium carbonate (K₂CO₃)
-
Acetone (B3395972) (solvent)
-
-
Procedure:
-
Dissolve 4-Hydroxybenzophenone-¹³C₆ in acetone in a reaction flask.
-
Add potassium carbonate to the solution and stir.
-
Add isopropyl 2-bromo-2-methylpropanoate to the mixture.
-
Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and filter to remove the inorganic salts.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
The crude product from this step is an ester which is then hydrolyzed to fenofibric acid. Dissolve the crude ester in a mixture of ethanol (B145695) and water containing sodium hydroxide.
-
Heat the mixture to reflux for 2-3 hours.
-
Cool the reaction mixture and acidify with dilute HCl to precipitate the Fenofibric acid-¹³C₆.
-
Filter the precipitate, wash with water, and dry to obtain the pure product.
-
Step 3: Synthesis of Fenofibrate-¹³C₆
The final step is the esterification of the labeled fenofibric acid with isopropanol.
-
Materials:
-
Fenofibric acid-¹³C₆
-
Isopropyl alcohol
-
Sulfuric acid (catalyst)
-
Toluene (solvent)
-
-
Procedure:
-
Suspend Fenofibric acid-¹³C₆ in a mixture of toluene and isopropyl alcohol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux and remove the water formed during the reaction using a Dean-Stark apparatus.
-
Monitor the reaction by TLC until completion.
-
Cool the reaction mixture and wash with a saturated sodium bicarbonate solution and then with water.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and evaporate the solvent to obtain crude Fenofibrate-¹³C₆.
-
Purify the crude product by recrystallization from a suitable solvent like isopropanol.
-
Characterization of Fenofibrate-¹³C₆
The successful synthesis and isotopic labeling of Fenofibrate-¹³C₆ must be confirmed by various analytical techniques.
Mass Spectrometry (MS)
Mass spectrometry is the primary technique to confirm the incorporation of the ¹³C₆ label.
-
Expected Molecular Ion: The molecular weight of unlabeled fenofibrate (C₂₀H₂₁ClO₄) is approximately 360.8 g/mol . The ¹³C₆-labeled fenofibrate will have a molecular weight that is 6 atomic mass units (amu) higher.
-
Fragmentation Pattern: The fragmentation pattern in the mass spectrum should be consistent with the structure of fenofibrate, with the key fragments containing the ¹³C₆-labeled phenyl ring showing a +6 amu shift compared to the unlabeled standard.
| Technique | Expected Observation for Fenofibrate-¹³C₆ |
| Electrospray Ionization (ESI-MS) | [M+H]⁺ at m/z ~367.8, [M+Na]⁺ at m/z ~389.8 |
| Tandem MS (MS/MS) | Fragmentation of the precursor ion at m/z ~367.8 will yield characteristic product ions. Fragments containing the ¹³C₆-labeled benzoyl group will show a +6 amu shift. For example, a prominent fragment from the cleavage of the ester bond is the fenofibric acid ion, which would be observed at m/z ~325.1 for the labeled compound. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy is essential for confirming the position of the isotopic labels.
-
¹³C NMR: The signals corresponding to the six carbon atoms of the labeled phenyl ring will be significantly enhanced in intensity. The chemical shifts of these carbons will be very similar to those in unlabeled fenofibrate, but the signals will be prominent and easily identifiable.
-
¹H NMR: The proton NMR spectrum will be largely identical to that of unlabeled fenofibrate, as the ¹³C labeling does not significantly affect the chemical shifts of the protons.
| ¹³C NMR Chemical Shifts for Unlabeled Fenofibrate (approximate ppm values) | Expected Observation for Fenofibrate-¹³C₆ |
| ~194 (C=O, ketone) | No change |
| ~173 (C=O, ester) | No change |
| ~162 (C-O, ether) | Enhanced signal if the labeled ring is the phenoxy ring |
| ~138 (Ar-C) | Enhanced signal |
| ~132 (Ar-C) | Enhanced signal |
| ~131 (Ar-C) | No change |
| ~130 (Ar-C) | No change |
| ~129 (Ar-C) | No change |
| ~118 (Ar-C) | Enhanced signal |
| ~85 (quaternary C) | No change |
| ~69 (CH, isopropyl) | No change |
| ~25 (CH₃, gem-dimethyl) | No change |
| ~21 (CH₃, isopropyl) | No change |
Note: The exact chemical shifts can vary depending on the solvent and instrument used.
Mechanism of Action: PPARα Signaling Pathway
Fenofibrate's active metabolite, fenofibric acid, exerts its therapeutic effects by activating the Peroxisome Proliferator-Activated Receptor alpha (PPARα). The signaling pathway is depicted below.
In-depth Technical Guide to the Chemical Properties of Fenofibrate-13C6
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of Fenofibrate-13C6, an isotopically labeled form of the lipid-lowering agent fenofibrate (B1672516). This document is intended for researchers, scientists, and drug development professionals who utilize this compound as an internal standard or tracer in pharmacokinetic and metabolic studies. The guide details its fundamental chemical and physical characteristics, provides insights into its metabolic pathways, and outlines relevant experimental methodologies. All quantitative data is presented in structured tables for clarity and comparative analysis. Furthermore, key biological and experimental processes are visualized through detailed diagrams generated using the DOT language.
Introduction
Fenofibrate is a widely prescribed fibric acid derivative used in the treatment of hyperlipidemia. It functions as a prodrug, rapidly hydrolyzed in the body to its active metabolite, fenofibric acid. Fenofibric acid is a potent agonist of the peroxisome proliferator-activated receptor α (PPARα), a nuclear receptor that plays a critical role in the regulation of lipid metabolism. Activation of PPARα leads to a cascade of downstream effects, ultimately resulting in reduced triglyceride levels and a modulation of lipoprotein profiles.
This compound is a stable isotope-labeled version of fenofibrate, where six carbon atoms in the benzene (B151609) ring of the chlorobenzoyl group are replaced with carbon-13 isotopes. This isotopic labeling renders the molecule distinguishable by mass spectrometry from its unlabeled counterpart, making it an invaluable tool in analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis. Its primary application is as an internal standard for the accurate quantification of fenofibrate and its metabolites in biological matrices.
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are crucial for its proper handling, storage, and application in experimental settings. While specific experimental data for the 13C6-labeled variant is not extensively published, the properties are expected to be nearly identical to those of unlabeled fenofibrate. The following tables summarize the key properties of both Fenofibrate and this compound.
Table 1: General Chemical Properties
| Property | Value | Source |
| IUPAC Name | propan-2-yl 2-(4-(4-chlorobenzoyl-1,2,3,4,5,6-13C6)phenoxy)-2-methylpropanoate | - |
| CAS Number | 1261395-55-4 | [1][2] |
| Molecular Formula | C1413C6H21ClO4 | - |
| Molecular Weight | 366.88 g/mol (calculated) | - |
| Canonical SMILES | CC(C)OC(=O)C(C)(C)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl | [3] |
| InChI Key | YMTINGFKWWXKFG-UHFFFAOYSA-N | [3] |
Table 2: Physical Properties of Fenofibrate (as a proxy for this compound)
| Property | Value | Source |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 79-82 °C | |
| Solubility | - Practically insoluble in water- Very soluble in methylene (B1212753) chloride- Slightly soluble in alcohol | |
| Storage | Store in a cool and dry place |
Spectroscopic Data
3.1. Mass Spectrometry
The key feature of this compound is its distinct mass spectrum. The molecular ion peak will be shifted by +6 m/z units compared to unlabeled fenofibrate due to the six 13C atoms. This mass shift is the basis for its use as an internal standard. The fragmentation pattern is expected to be similar to that of fenofibrate.
3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
The 1H NMR spectrum of this compound is expected to be very similar to that of unlabeled fenofibrate. The 13C NMR spectrum, however, will show distinct signals for the six 13C-labeled carbons in the chlorobenzoyl ring, which will exhibit characteristic 13C-13C coupling if adjacent labeled carbons are present.
3.3. Infrared (IR) Spectroscopy
The IR spectrum of this compound is predicted to be nearly identical to that of unlabeled fenofibrate, as the isotopic labeling of carbon atoms does not significantly alter the vibrational frequencies of the functional groups. The characteristic peaks for fenofibrate include those for the ester carbonyl, ketone carbonyl, and C-O stretching vibrations.
Experimental Protocols
Detailed experimental protocols are critical for the successful application of this compound in research. The following sections provide generalized methodologies for synthesis, purification, and quantitative analysis.
4.1. Synthesis of this compound
A common synthetic route for unlabeled fenofibrate involves the reaction of a metal salt of fenofibric acid with an isopropyl halide. A plausible synthetic scheme for this compound would adapt this method using a 13C6-labeled precursor.
Experimental Workflow for Synthesis
Caption: A generalized workflow for the synthesis of this compound.
4.2. Purification
Purification of the synthesized this compound is crucial to remove unreacted starting materials and byproducts. A common method for purifying fenofibrate is recrystallization.
Protocol for Recrystallization:
-
Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., isopropanol (B130326) or acetone/isopropanol mixture).
-
Allow the solution to cool slowly to room temperature to induce crystallization.
-
Further cool the mixture in an ice bath to maximize crystal formation.
-
Collect the crystals by filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified crystals under vacuum.
4.3. Quantitative Analysis by LC-MS/MS
This compound is primarily used as an internal standard for the quantification of fenofibrate in biological samples. The following is a general protocol for an LC-MS/MS method.
Experimental Workflow for LC-MS/MS Analysis
Caption: A standard workflow for the quantitative analysis of fenofibrate using this compound as an internal standard.
Metabolic Pathway of Fenofibrate
Fenofibrate is a prodrug that is rapidly hydrolyzed by esterases in the plasma and tissues to its active metabolite, fenofibric acid. Fenofibric acid is the primary circulating form and is responsible for the pharmacological effects of the drug. It is further metabolized, primarily through glucuronidation, and excreted in the urine.
Signaling Pathway of Fenofibrate Action
Caption: The metabolic conversion of fenofibrate and its subsequent activation of the PPARα signaling pathway.
Conclusion
This compound is an essential tool for the accurate and reliable quantification of fenofibrate in biological matrices. Its chemical and physical properties are nearly identical to its unlabeled counterpart, with the critical difference being its increased mass due to isotopic labeling. This guide provides a foundational understanding of the chemical properties, metabolic fate, and analytical applications of this compound, serving as a valuable resource for researchers in the fields of pharmacology and drug development. The provided diagrams and tables offer a clear and concise summary of key information to facilitate experimental design and data interpretation.
References
Fenofibrate-13C6: A Technical Guide to its Certificate of Analysis
This technical guide provides a comprehensive overview of the essential data and methodologies presented in a Certificate of Analysis (CoA) for Fenofibrate-13C6, an isotopically labeled internal standard crucial for quantitative bioanalytical studies. The information is tailored for researchers, scientists, and drug development professionals who rely on the quality and characterization of such reference materials.
Quantitative Data Summary
The following tables summarize the key quantitative data typically found on a Certificate of Analysis for this compound. This data confirms the identity, purity, and quality of the reference standard.
Table 1: General Information and Physical Properties
| Parameter | Specification |
| Chemical Name | Isopropyl 2-(4-(4-chlorobenzoyl)phenoxy)-2-methylpropanoate-1,2,3,4,5,6-13C6 |
| Molecular Formula | C14¹³C6H21ClO4 |
| Molecular Weight | 366.83 g/mol |
| CAS Number | Not available (for labeled compound) |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO (36 mg/mL)[1] |
Table 2: Purity and Identity
| Test | Method | Result |
| Chemical Purity (HPLC) | HPLC-UV | ≥99.0% |
| Isotopic Purity (Mass Spec) | LC-MS | ≥99% ¹³C incorporation |
| Identity (¹H NMR) | ¹H NMR | Consistent with structure |
| Identity (Mass Spec) | LC-MS | Consistent with structure[2] |
Experimental Protocols
Detailed methodologies for the key analytical experiments are provided below. These protocols are essential for understanding how the quality of the this compound reference standard is assessed.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This method is used to determine the chemical purity of the this compound reference standard by separating it from any potential impurities.
-
Instrumentation : A standard HPLC system equipped with a UV detector.
-
Column : A reversed-phase C18 column (e.g., Acquity® BEH C18) is commonly used.
-
Mobile Phase : A mixture of methanol (B129727) and water (e.g., 65:35, v/v) is often employed.[3]
-
Flow Rate : An isocratic flow rate of 0.3 mL/min is typical.[3]
-
Detection : UV detection at a wavelength of 284 nm or 286 nm.[3][4]
-
Sample Preparation : The sample is dissolved in the mobile phase to a known concentration.
-
Analysis : The sample is injected into the HPLC system, and the peak area of this compound is compared to the total peak area of all components to calculate the purity.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity and Isotopic Purity
LC-MS is a powerful technique used to confirm the molecular weight and isotopic enrichment of this compound.
-
Instrumentation : A liquid chromatograph coupled to a mass spectrometer.
-
Chromatography : The HPLC conditions are similar to those described for purity determination to ensure the analyte is separated from potential interferences before entering the mass spectrometer.
-
Ionization : Electrospray ionization (ESI) is a common technique for this type of molecule.
-
Mass Analysis : The mass spectrometer is set to scan for the expected mass-to-charge ratio (m/z) of the protonated molecular ion of this compound.
-
Analysis : The resulting mass spectrum is analyzed to confirm the presence of the correct molecular ion and to determine the percentage of the ¹³C6-labeled species relative to any unlabeled or partially labeled species.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy for Structural Confirmation
¹H NMR spectroscopy is used to confirm the chemical structure of this compound by analyzing the magnetic properties of its hydrogen nuclei.
-
Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher).[5]
-
Solvent : A deuterated solvent, such as deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), is used to dissolve the sample.
-
Analysis : The resulting spectrum, which shows the chemical shifts, integration, and coupling patterns of the protons, is compared to the expected spectrum for the Fenofibrate (B1672516) structure to confirm its identity. The absence of significant unexpected signals also provides an indication of purity.
Quality Control Workflow
The following diagram illustrates the typical workflow for the quality control (QC) testing of a chemical reference standard like this compound. This process ensures that the material meets the required specifications before it is released for use. Pharmaceutical secondary standards are often used in quality control to provide a cost-effective alternative to preparing in-house working standards.[6] These standards are critical for various analytical applications, including pharma release testing and method development.[6] The quality and purity of reference standards are critical for obtaining scientifically valid results.[7]
References
- 1. abmole.com [abmole.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Development and validation of bioanalytical UHPLC-UV method for simultaneous analysis of unchanged fenofibrate and its metabolite fenofibric acid in rat plasma: Application to pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HPLC Method for Analysis of Fenofibric Acid and Fenofibrate on Primesep 200 column | SIELC Technologies [sielc.com]
- 5. Fenofibrate raw materials: HPLC methods for assay and purity and an NMR method for purity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scientificlabs.ie [scientificlabs.ie]
- 7. pharmtech.com [pharmtech.com]
Technical Guide: Fenofibrate-13C6
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides an in-depth overview of Fenofibrate-13C6, a stable isotope-labeled version of the lipid-regulating agent Fenofibrate (B1672516). Fenofibrate is a widely prescribed medication for the treatment of dyslipidemia, primarily acting as a peroxisome proliferator-activated receptor alpha (PPARα) agonist.[1][2] Isotopically labeled compounds such as this compound are indispensable tools in modern biomedical research, particularly in pharmacokinetic studies, metabolic profiling, and as internal standards for quantitative analysis by mass spectrometry. This guide will cover the available technical data, potential applications, and relevant experimental context for this compound.
Chemical and Physical Data
Table 1: Physicochemical Properties of Fenofibrate
| Property | Value | Source |
| CAS Number | 49562-28-9 | [3][4] |
| Molecular Formula | C₂₀H₂₁ClO₄ | [5] |
| Molecular Weight | 360.83 g/mol | |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 79-82 °C | |
| Solubility | Sparingly soluble in water. Soluble in organic solvents like ethanol, DMSO, and dimethylformamide (DMF). | |
| IUPAC Name | propan-2-yl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate |
For this compound, the molecular weight would be increased by approximately 6.018 g/mol due to the substitution of six ¹²C atoms with ¹³C atoms. The exact location of the ¹³C labels would need to be specified by the manufacturer.
Applications in Research and Development
Stable isotope-labeled compounds like this compound are primarily used as internal standards in quantitative bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS/MS). The co-elution of the labeled standard with the unlabeled analyte allows for precise and accurate quantification by correcting for matrix effects and variations in sample processing and instrument response.
Given the metabolic pathways of Fenofibrate, this compound can also be employed in metabolic fate and drug-drug interaction studies. Following administration, Fenofibrate is rapidly hydrolyzed to its active metabolite, fenofibric acid. Studies have utilized LC-MS/MS to identify various metabolites of fenofibrate in biological matrices like urine and plasma. The use of a ¹³C-labeled tracer would facilitate the unambiguous identification and quantification of its metabolites.
Experimental Protocols
While specific experimental protocols for this compound are not widely published, methodologies for the analysis of Fenofibrate and its metabolites using isotopically labeled internal standards (such as Fenofibrate-d6) are well-established and can be adapted.
Sample Preparation for LC-MS/MS Analysis
A typical protocol for the extraction of Fenofibrate and its metabolites from plasma or urine would involve the following steps:
-
Internal Standard Spiking: A known concentration of this compound is added to the biological sample at the beginning of the extraction process.
-
Protein Precipitation: For plasma samples, proteins are precipitated using a solvent like acetonitrile (B52724) or methanol.
-
Liquid-Liquid Extraction or Solid-Phase Extraction (SPE): Further purification can be achieved to remove interfering substances.
-
Reconstitution: The dried extract is reconstituted in a solvent compatible with the LC mobile phase.
LC-MS/MS Instrumentation and Conditions
The following table summarizes typical parameters for the analysis of Fenofibrate.
Table 2: Exemplary LC-MS/MS Parameters for Fenofibrate Analysis
| Parameter | Typical Setting |
| LC Column | Reversed-phase C18 column |
| Mobile Phase | A gradient of water and an organic solvent (e.g., acetonitrile or methanol) with a modifier like formic acid. |
| Ionization Mode | Electrospray Ionization (ESI), typically in positive or negative mode depending on the analyte. |
| Mass Spectrometer | Triple quadrupole mass spectrometer. |
| Detection Mode | Multiple Reaction Monitoring (MRM). |
For this compound, the MRM transitions would be shifted by +6 m/z units compared to the unlabeled Fenofibrate, assuming a 6-carbon labeling pattern.
Signaling Pathway
Fenofibrate primarily exerts its therapeutic effects by activating the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that regulates the expression of genes involved in lipid metabolism.
Caption: Mechanism of action of Fenofibrate via PPARα activation.
Quantitative Data
Quantitative data from clinical studies on Fenofibrate demonstrate its efficacy in modulating lipid profiles. While specific data for this compound is not available, the expected biological effects would be identical to the unlabeled drug.
Table 3: Effects of Fenofibrate on Lipid Parameters in Patients with Hypertriglyceridemia
| Parameter | Baseline (mean ± SD) | Change after 6 months of Treatment | p-value | Source |
| Triglycerides (mmol/L) | 3.6 ± 1.5 | -50.1% | < 0.001 | |
| Total Cholesterol | Not specified | -24.7% | < 0.001 | |
| LDL-C | Not specified | -25.5% | < 0.001 | |
| Non-HDL-C | Not specified | -33.7% | Not specified |
Table 4: Efficacy of Fenofibrate Monotherapy in Persons with Spinal Cord Injury (4-month trial)
| Parameter | Change from Baseline | p-value | Source |
| Serum Triglycerides | -40% (±20%) | < 0.05 | |
| LDL-C | -18% (±12%) | < 0.05 | |
| HDL-C | +23% (±23%) | < 0.05 |
Conclusion
This compound is a valuable research tool for scientists and drug development professionals. Its primary application lies in its use as an internal standard for the accurate quantification of Fenofibrate and its metabolites in biological samples. Furthermore, it can serve as a tracer in studies investigating the metabolism and disposition of Fenofibrate. While a specific CAS number is not readily found in public databases, its chemical properties and biological activity are expected to be analogous to unlabeled Fenofibrate. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for the integration of this compound into research and development workflows.
References
- 1. Fenofibrate - Wikipedia [en.wikipedia.org]
- 2. Role of Fenofibrate Use in Dyslipidemia and Related Comorbidities in the Asian Population: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. Fenofibrate | C20H21ClO4 | CID 3339 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Mechanism of Action Studies of Fenofibrate-¹³C₆
Audience: Researchers, scientists, and drug development professionals.
Preamble: Fenofibrate (B1672516) is a well-established lipid-lowering agent that functions primarily through the activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα). While its general mechanism is understood, the use of stable isotope-labeled compounds like Fenofibrate-¹³C₆ offers a powerful tool for nuanced investigations into its pharmacokinetics, metabolic fate, and direct target engagement. This guide outlines the established mechanism of fenofibrate, presents quantitative data from relevant studies, details key experimental protocols, and proposes a framework for utilizing Fenofibrate-¹³C₆ to conduct advanced mechanism of action studies. Although specific studies on Fenofibrate-¹³C₆ are not prevalent in public literature, this document serves as a technical blueprint for designing such investigations.
Core Mechanism of Action: PPARα Activation
Fenofibrate is a prodrug that is rapidly hydrolyzed in the body to its active metabolite, fenofibric acid.[1] Fenofibric acid is a potent agonist of PPARα, a nuclear receptor that acts as a transcription factor. The activation of PPARα is central to fenofibrate's therapeutic effects on lipid metabolism.[1][2]
The signaling cascade is initiated when fenofibric acid binds to the ligand-binding domain of PPARα. This binding induces a conformational change in the receptor, leading it to form a heterodimer with the Retinoid X Receptor (RXR).[1] This PPARα-RXR complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[1] This action recruits coactivator proteins and initiates the transcription of genes involved in fatty acid transport, beta-oxidation, and lipoprotein metabolism, while also regulating inflammatory responses.
Signaling Pathway Diagram
References
The Role of Fenofibrate-13C6 in Advancing Metabolic Profiling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the application of Fenofibrate-13C6, a stable isotope-labeled form of the lipid-lowering drug fenofibrate (B1672516), in metabolic profiling studies. While fenofibrate's mechanism of action through the activation of peroxisome proliferator-activated receptor alpha (PPARα) and its impact on lipid metabolism are well-documented, the use of a 13C-labeled tracer offers a powerful tool for elucidating its precise metabolic fate and its network-wide effects on cellular metabolism. This guide details the underlying principles, experimental workflows, and data interpretation strategies for leveraging this compound in metabolomics research, providing researchers and drug development professionals with a robust framework for their investigations.
Introduction: Fenofibrate and the Need for Stable Isotope Tracing
Fenofibrate is a widely prescribed fibric acid derivative used to treat dyslipidemia, primarily by reducing elevated triglycerides and low-density lipoprotein cholesterol (LDL-C) while increasing high-density lipoprotein cholesterol (HDL-C).[1] It is a prodrug that is rapidly hydrolyzed in the body to its active metabolite, fenofibric acid.[2] The primary mechanism of action of fenofibric acid is the activation of PPARα, a nuclear receptor that regulates the transcription of a suite of genes involved in fatty acid oxidation, lipoprotein metabolism, and inflammation.[3]
While the pharmacological effects of fenofibrate are well-characterized, a deeper understanding of its metabolic journey and its broader impact on the metabolome is crucial for optimizing therapeutic strategies and identifying novel biomarkers of drug efficacy and safety. Stable isotope labeling, particularly with carbon-13 (¹³C), provides an unparalleled approach to trace the metabolic fate of a drug and its influence on endogenous metabolic pathways. This compound, with six carbon atoms replaced by the ¹³C isotope, serves as an ideal tracer for these studies. Its chemical behavior is nearly identical to the unlabeled drug, but its increased mass allows for clear differentiation and quantification by mass spectrometry.
The use of this compound in metabolic profiling can help to:
-
Elucidate the complete metabolic pathway of fenofibrate: Accurately identify and quantify all downstream metabolites.
-
Quantify the contribution of fenofibrate to specific metabolic pools: Trace the incorporation of the 13C label into endogenous metabolites.
-
Assess the impact of fenofibrate on metabolic flux: Understand how the drug alters the rate of metabolic reactions in various pathways.
-
Serve as a robust internal standard: For accurate quantification of fenofibrate and its metabolites in complex biological matrices.[4]
Core Signaling Pathway: PPARα Activation by Fenofibric Acid
Fenofibrate's therapeutic effects are predominantly mediated through the activation of the PPARα signaling pathway. As a prodrug, fenofibrate is first converted to its active form, fenofibric acid. Fenofibric acid then acts as a ligand for PPARα, a nuclear receptor. Upon binding, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding event modulates the transcription of genes involved in lipid and glucose metabolism, leading to the drug's therapeutic effects.
Experimental Protocols for Metabolic Profiling with this compound
The following protocols provide a generalized framework for conducting a metabolic profiling study using this compound. These should be adapted based on the specific research question, biological matrix, and available instrumentation.
Experimental Workflow Overview
A typical metabolic profiling experiment using this compound involves several key stages, from sample collection to data analysis. The workflow is designed to ensure the accurate measurement of both the labeled drug and its metabolites, as well as the assessment of its impact on the broader metabolome.
Sample Collection and Preparation
The choice of biological matrix (e.g., plasma, urine, tissue) will depend on the research question. The following are example protocols for plasma and tissue.
Protocol 3.2.1: Plasma Sample Preparation (Protein Precipitation)
-
Collection: Collect whole blood in tubes containing an anticoagulant (e.g., EDTA).
-
Centrifugation: Centrifuge the blood at 2,000 x g for 15 minutes at 4°C to separate the plasma.
-
Aliquoting: Transfer the plasma supernatant to a clean microcentrifuge tube.
-
Protein Precipitation: Add 4 volumes of ice-cold methanol (B129727) to 1 volume of plasma.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Incubation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.
Protocol 3.2.2: Tissue Sample Preparation (Homogenization and Extraction)
-
Collection: Excise the tissue of interest and immediately snap-freeze in liquid nitrogen to quench metabolic activity.
-
Homogenization: Homogenize the frozen tissue in a suitable volume of ice-cold 80% methanol.
-
Incubation: Incubate the homogenate at -20°C for 30 minutes.
-
Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Collect the supernatant containing the extracted metabolites for analysis.
LC-MS/MS Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the analytical platform of choice for metabolic profiling due to its high sensitivity and selectivity.
Protocol 3.3.1: LC-MS/MS Parameters for Fenofibric Acid-13C6 and its Metabolites
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column is commonly used for the separation of fenofibric acid and its metabolites.[5][6]
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).[4]
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
-
Ionization Mode: Electrospray ionization (ESI) in negative mode is often preferred for fenofibric acid.[5]
-
MRM Transitions: For targeted analysis, multiple reaction monitoring (MRM) transitions would be established for Fenofibric Acid-13C6 and its expected metabolites. For example:
-
Fenofibric Acid-13C6: Precursor ion (m/z 323) -> Product ion (e.g., m/z 231)
-
Unlabeled Fenofibric Acid: Precursor ion (m/z 317) -> Product ion (e.g., m/z 213)[5]
-
Data Presentation: Quantitative Insights from Fenofibrate Treatment
The following tables provide a summary of expected quantitative data from studies involving fenofibrate, which can be further refined with the use of this compound for more precise measurements.
Table 1: Pharmacokinetic Parameters of Fenofibric Acid
| Parameter | Value | Reference |
| Tmax (hours) | 4 - 8 | [7] |
| t1/2 (hours) | ~20 | [3] |
| Protein Binding | >99% | [3] |
| Excretion | ~60% in urine, ~25% in feces | [3] |
Table 2: Typical Effects of Fenofibrate on Plasma Lipid Profile
| Lipid Parameter | Change |
| Triglycerides | ↓ 30-60% |
| Total Cholesterol | ↓ |
| LDL-C | ↓ |
| HDL-C | ↑ |
| Apolipoprotein B | ↓ |
| Apolipoprotein A-I & A-II | ↑ |
Data synthesized from multiple sources indicating general trends.
Table 3: Hypothetical Isotope Enrichment in Key Metabolites Following this compound Administration
| Metabolite | Expected 13C Enrichment | Rationale |
| Fenofibric Acid-13C6 | High | Direct measurement of the administered labeled drug. |
| Fenofibric Acid Glucuronide-13C6 | High | Major phase II metabolite of fenofibric acid. |
| Reduced Fenofibric Acid-13C6 | Moderate | A known metabolite of fenofibric acid.[2] |
| Endogenous Fatty Acids | Low to Moderate | Potential incorporation of 13C atoms into fatty acid synthesis pathways influenced by PPARα activation. |
Conclusion
The use of this compound in metabolic profiling represents a significant advancement in our ability to understand the detailed pharmacology of this important lipid-lowering agent. By enabling precise tracing of its metabolic fate and its impact on the broader metabolome, this approach can provide invaluable insights for drug development professionals and researchers. The experimental protocols and data presentation formats outlined in this guide offer a foundational framework for designing and executing robust metabolomics studies with this compound, ultimately contributing to a more comprehensive understanding of its therapeutic mechanisms and the potential for personalized medicine in the treatment of dyslipidemia.
References
- 1. Fenofibrate | C20H21ClO4 | CID 3339 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The biochemical pharmacology of fenofibrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. akademiamedycyny.pl [akademiamedycyny.pl]
- 5. Development of a sensitive liquid chromatography/tandem mass spectrometry method for the determination of fenofibric acid in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and validation of bioanalytical UHPLC-UV method for simultaneous analysis of unchanged fenofibrate and its metabolite fenofibric acid in rat plasma: Application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. khu.elsevierpure.com [khu.elsevierpure.com]
Navigating the Landscape of Fenofibrate-13C6: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, the use of isotopically labeled compounds is crucial for accurate quantification in complex biological matrices. This in-depth technical guide provides a comprehensive overview of Fenofibrate-13C6, a stable isotope-labeled internal standard for fenofibrate (B1672516), covering its suppliers, pricing landscape, and essential experimental protocols for its application in bioanalytical studies.
Supplier and Pricing Analysis of this compound
The acquisition of specialized chemical reagents like this compound requires sourcing from reputable suppliers that can provide well-characterized compounds. Our investigation has identified several key suppliers offering this compound and its active metabolite, Fenofibric acid-13C6. Pricing for these compounds is generally not publicly listed and is available upon request from the suppliers.
| Supplier | Product Name | Catalog Number | Available Quantities | Purity/Isotopic Enrichment |
| MedchemExpress | This compound | HY-17356S2 | Inquire | Inquire |
| Shimadzu | [13C6]-Fenofibric acid | C1821 | 1 mg, 5 mg, 10 mg, 25 mg, 100 mg | Min. purity: 98.00%, Min. isotopic enrichment: 99% 13C |
| Alsachim | This compound | Inquire | Inquire | Inquire |
| Toronto Research Chemicals | This compound | Inquire | Inquire | Inquire |
Experimental Protocol: Quantification of Fenofibric Acid using a Stable Isotope-Labeled Internal Standard by LC-MS/MS
The following protocol provides a detailed methodology for the quantitative analysis of fenofibric acid in plasma samples using a stable isotope-labeled internal standard, such as this compound, by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method is essential for pharmacokinetic and drug metabolism studies.
1. Materials and Reagents:
-
Fenofibric acid standard
-
This compound (or Fenofibric acid-d6/13C6) as internal standard (IS)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (B129727) (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Ultrapure water
-
Human plasma (or other relevant biological matrix)
2. Preparation of Stock and Working Solutions:
-
Fenofibric Acid Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of fenofibric acid in 10 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.
-
Working Solutions: Prepare serial dilutions of the fenofibric acid stock solution with a 50:50 (v/v) mixture of methanol and water to create calibration standards and quality control (QC) samples at various concentrations. The internal standard working solution is typically prepared at a fixed concentration (e.g., 100 ng/mL) in acetonitrile.
3. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (calibration standard, QC, or unknown sample), add 200 µL of the internal standard working solution in acetonitrile.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
4. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient Elution:
Time (min) %A %B 0.0 95 5 1.5 5 95 2.5 5 95 2.6 95 5 | 4.0 | 95 | 5 |
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Fenofibric Acid: Precursor ion (m/z) 317.1 → Product ion (m/z) 231.1
-
Fenofibric Acid-13C6 (IS): Precursor ion (m/z) 323.1 → Product ion (m/z) 237.1
-
5. Data Analysis:
-
Quantification is performed by calculating the peak area ratio of the analyte (fenofibric acid) to the internal standard (Fenofibric acid-13C6).
-
A calibration curve is constructed by plotting the peak area ratios against the corresponding concentrations of the calibration standards.
-
The concentration of fenofibric acid in the unknown samples is determined from the calibration curve using linear regression.
Signaling Pathways of Fenofibrate's Mechanism of Action
Fenofibrate primarily exerts its therapeutic effects by activating the Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that plays a critical role in the regulation of lipid metabolism.
Upon administration, fenofibrate is rapidly hydrolyzed to its active metabolite, fenofibric acid. Fenofibric acid then binds to and activates PPARα. This activation leads to the formation of a heterodimer with the retinoid X receptor (RXR). The PPARα/RXR heterodimer binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.
The downstream effects of PPARα activation on lipid metabolism are multifaceted and lead to a reduction in triglycerides and an increase in high-density lipoprotein (HDL) cholesterol.
Specifically, PPARα activation upregulates the expression of lipoprotein lipase (LPL), which enhances the clearance of triglyceride-rich lipoproteins from the plasma. It also increases the expression of apolipoproteins A-I and A-II, which are key components of HDL, leading to increased HDL cholesterol levels. Furthermore, fenofibrate stimulates the expression of enzymes involved in fatty acid oxidation, promoting the breakdown of fatty acids. Concurrently, PPARα activation downregulates the expression of apolipoprotein C-III, an inhibitor of LPL, further contributing to triglyceride reduction.
Navigating Preclinical Drug Development with Fenofibrate-13C6: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the role of Fenofibrate-13C6 in preclinical drug development. Fenofibrate (B1672516), a well-established lipid-lowering agent, exerts its therapeutic effects primarily through the activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα). The use of its stable isotope-labeled counterpart, this compound, is crucial for robust and accurate bioanalytical studies, particularly in the realms of pharmacokinetics and metabolism. This guide provides a comprehensive overview of the underlying signaling pathways, detailed experimental protocols, and quantitative data to support the preclinical assessment of fenofibrate.
Core Mechanism of Action: The PPARα Signaling Pathway
Fenofibrate is a prodrug that is rapidly hydrolyzed in the body to its active metabolite, fenofibric acid. Fenofibric acid then acts as a potent agonist of PPARα, a nuclear receptor that plays a pivotal role in the regulation of lipid and lipoprotein metabolism.[1][2][3] The activation of PPARα leads to a cascade of transcriptional events that ultimately result in reduced triglyceride levels and a modulation of lipoprotein profiles.
Upon binding to its ligand, fenofibric acid, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes.[4][5] This binding initiates the transcription of genes involved in fatty acid uptake, transport, and catabolism, leading to a decrease in the synthesis and secretion of very-low-density lipoprotein (VLDL) and an increase in the clearance of triglyceride-rich lipoproteins.
The Role of this compound in Preclinical Research
Stable isotope-labeled compounds like this compound are indispensable tools in modern drug development, particularly for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The six carbon-13 atoms in this compound give it a distinct mass from the unlabeled drug, allowing it to be used as an internal standard.
The primary application of this compound is in pharmacokinetic (PK) and toxicokinetic (TK) studies. By adding a known amount of this compound to biological samples (e.g., plasma, urine) prior to analysis, researchers can accurately quantify the concentration of the unlabeled fenofibrate and its metabolites. The stable isotope-labeled internal standard co-elutes with the analyte and experiences similar extraction recovery and matrix effects, thereby correcting for variations in sample preparation and instrument response. This stable isotope dilution method is considered the gold standard for quantitative bioanalysis.
Preclinical Drug Development Workflow for Fenofibrate
The preclinical development of a lipid-lowering agent like fenofibrate follows a structured workflow to assess its safety and efficacy before human trials.
References
- 1. droracle.ai [droracle.ai]
- 2. researchgate.net [researchgate.net]
- 3. jneurosci.org [jneurosci.org]
- 4. Fenofibrate differentially activates PPARα-mediated lipid metabolism in rat kidney and liver - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fenofibrate, a peroxisome proliferator-activated receptor α-agonist, blocks lipopolysaccharide-induced inflammatory pathways in mouse liver - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Stability and Storage of Fenofibrate-¹³C₆
For researchers, scientists, and drug development professionals, understanding the stability and storage requirements of isotopically labeled compounds like Fenofibrate-¹³C₆ is critical for ensuring the accuracy and reliability of experimental results. This guide provides a comprehensive overview of the stability profile of Fenofibrate-¹³C₆, including recommended storage conditions, potential degradation pathways, and detailed experimental protocols for stability assessment.
While specific stability studies on Fenofibrate-¹³C₆ are not extensively published, the stability of the ¹³C₆ isotopologue is expected to be comparable to that of unlabeled fenofibrate (B1672516) due to the stable nature of the ¹³C isotope. The data and protocols presented herein are based on studies of fenofibrate and are considered directly applicable to Fenofibrate-¹³C₆.
Recommended Storage and Handling
Fenofibrate-¹³C₆ is a white to off-white solid that is stable under normal laboratory conditions. To ensure its integrity over time, the following storage conditions are recommended:
| Storage Condition | Recommended Temperature | Duration |
| Long-Term Storage | -20°C | Up to 3 years |
| Short-Term Storage | 4°C | Up to 2 years |
| In Solvent | -80°C or -20°C | Up to 1 year or 6 months, respectively |
It is also crucial to protect the compound from moisture and light.[1] Fenofibrate-¹³C₆ should be stored in a tightly sealed container, preferably in a desiccator.
Degradation Pathways
Forced degradation studies on fenofibrate have identified its susceptibility to hydrolysis, particularly under basic conditions. The primary degradation pathway involves the hydrolysis of the ester linkage to form fenofibric acid, the active metabolite, and isopropyl alcohol.
Studies have shown that fenofibrate is relatively stable under acidic, oxidative, photolytic, and thermal stress conditions, with minimal degradation observed.[2] However, significant degradation occurs in the presence of a base.[2]
Experimental Protocols for Stability Assessment
The following are detailed methodologies for key experiments to assess the stability of Fenofibrate-¹³C₆.
Forced Degradation Studies
These studies are designed to accelerate the degradation of the compound to identify potential degradation products and pathways.
1. Acid Hydrolysis:
-
Procedure: Dissolve Fenofibrate-¹³C₆ in a suitable solvent (e.g., methanol) to a known concentration (e.g., 1 mg/mL). Add an equal volume of 1 M hydrochloric acid (HCl).
-
Incubation: Heat the solution at 70°C for 2 hours.
-
Analysis: Withdraw samples at regular intervals, neutralize with a suitable base (e.g., sodium hydroxide), and analyze by a stability-indicating HPLC method.
2. Base Hydrolysis:
-
Procedure: Dissolve Fenofibrate-¹³C₆ in a suitable solvent (e.g., methanol) to a known concentration (e.g., 1 mg/mL). Add an equal volume of 0.1 M or 1 M sodium hydroxide (B78521) (NaOH).
-
Incubation: Heat the solution at 70°C for 2 hours.
-
Analysis: Withdraw samples at regular intervals, neutralize with a suitable acid (e.g., hydrochloric acid), and analyze by HPLC.
3. Oxidative Degradation:
-
Procedure: Dissolve Fenofibrate-¹³C₆ in a suitable solvent. Add a solution of 3% hydrogen peroxide (H₂O₂).
-
Incubation: Keep the solution at room temperature for a specified period (e.g., 24 hours), protected from light.
-
Analysis: Analyze the sample by HPLC.
4. Thermal Degradation:
-
Procedure: Place a known amount of solid Fenofibrate-¹³C₆ in a hot air oven.
-
Incubation: Expose the sample to a temperature of 80°C for 48 hours.
-
Analysis: Dissolve the sample in a suitable solvent and analyze by HPLC.
5. Photolytic Degradation:
-
Procedure: Expose a solution of Fenofibrate-¹³C₆ (in a photostable container) or the solid compound to UV radiation (e.g., 254 nm) for a specified duration.
-
Analysis: Analyze the sample by HPLC.
Long-Term and Accelerated Stability Studies
These studies are conducted to determine the shelf-life and appropriate storage conditions for the compound.
| Study Type | Storage Conditions | Duration |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months (or longer) |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
RH = Relative Humidity
Protocol:
-
Store aliquots of Fenofibrate-¹³C₆ under the specified conditions.
-
At predetermined time points (e.g., 0, 3, 6, 9, 12 months for long-term; 0, 1, 2, 3, 6 months for accelerated), withdraw a sample.
-
Analyze the sample for appearance, purity (by a stability-indicating HPLC method), and content of any degradation products.
Stability-Indicating Analytical Method
A validated reverse-phase high-performance liquid chromatography (RP-HPLC) method is essential for stability studies. A typical method would involve:
| Parameter | Specification |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and an aqueous buffer (e.g., acetate (B1210297) buffer pH 5.0) in an isocratic or gradient elution. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 286 nm |
| Column Temperature | 25°C |
| Injection Volume | 20 µL |
This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines to ensure it can separate Fenofibrate-¹³C₆ from its degradation products.
Mechanism of Action: PPARα Signaling Pathway
Fenofibrate exerts its therapeutic effects by activating the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a key role in lipid metabolism. The following diagram illustrates this signaling pathway.
By understanding the stability and degradation of Fenofibrate-¹³C₆, researchers can ensure the integrity of their stock solutions and the validity of their experimental data in pharmacokinetic, metabolic, and mechanistic studies.
References
Methodological & Application
Application Notes and Protocols for the Quantification of Fenofibrate using Fenofibrate-13C6 as an Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fenofibrate (B1672516) is a widely prescribed lipid-regulating agent that is rapidly hydrolyzed in the body to its active metabolite, fenofibric acid. Accurate quantification of fenofibric acid in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the method of choice for this analysis due to its high sensitivity and selectivity.
The use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended for quantitative LC-MS/MS analysis to compensate for variability in sample preparation and matrix effects.[1][2][3] Fenofibrate-13C6, a stable isotope-labeled analog of fenofibrate, serves as an ideal internal standard for the accurate quantification of fenofibrate and its active metabolite, fenofibric acid. This document provides detailed application notes and protocols for the determination of fenofibric acid in plasma using this compound as an internal standard.
Principle of the Method
This method utilizes the principle of stable isotope dilution analysis. A known amount of this compound is added to the plasma samples at the beginning of the sample preparation process. This SIL-IS co-elutes with the analyte of interest (fenofibric acid) during chromatographic separation and experiences similar ionization and fragmentation in the mass spectrometer. By measuring the ratio of the signal intensity of the analyte to that of the internal standard, accurate and precise quantification can be achieved, as the internal standard normalizes for variations in extraction recovery and matrix-induced ion suppression or enhancement.
Experimental Protocols
Materials and Reagents
-
Fenofibric Acid analytical standard
-
This compound (as a precursor to fenofibric acid-13C6 in vivo or as a spike-in standard)
-
HPLC-grade methanol
-
HPLC-grade acetonitrile (B52724)
-
Formic acid (analytical grade)
-
Ultrapure water
-
Human plasma (or other relevant biological matrix)
Stock and Working Solutions Preparation
-
Fenofibric Acid Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of fenofibric acid in methanol.
-
This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the fenofibric acid stock solution with a 50:50 methanol:water mixture to create calibration standards and quality control (QC) samples at various concentrations. Prepare a working solution of the internal standard by diluting the stock solution with the same mixture.
Sample Preparation (Protein Precipitation Method)
Protein precipitation is a simple and rapid method for sample cleanup.
-
Aliquot 100 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.
-
Add a specified volume of the this compound internal standard working solution to each tube (except for blank samples).
-
Add 300 µL of cold acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex the tubes for 1 minute.
-
Centrifuge the tubes at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 200 µL) of the mobile phase.
-
Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.
Liquid Chromatography Conditions
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start with a suitable percentage of Mobile Phase B, ramp up to a higher percentage to elute the analyte and internal standard, and then return to the initial conditions for column re-equilibration. |
| Column Temperature | 40°C |
| Injection Volume | 5-10 µL |
Mass Spectrometry Conditions
| Parameter | Recommended Conditions |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| Multiple Reaction Monitoring (MRM) Transitions | See table below |
| Ion Source Temperature | 500°C |
| Ion Spray Voltage | -4500 V |
| Collision Gas | Nitrogen |
MRM Transitions for Fenofibric Acid and this compound (Internal Standard)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Fenofibric Acid | 317.1 | 230.9 | Optimized for the specific instrument |
| Fenofibric Acid-13C6 (from this compound) | ~323.1 | 230.9 | Optimized to be similar to the analyte |
Data Presentation
The following tables summarize the expected quantitative data from a validated LC-MS/MS method for fenofibric acid using this compound as an internal standard. The data presented here are representative and may vary depending on the specific instrumentation and laboratory conditions.
Table 1: Calibration Curve Parameters
| Parameter | Typical Value |
| Linearity Range | 10 - 5000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Weighting Factor | 1/x² |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ | 10 | < 15 | < 15 | 85 - 115 |
| Low QC | 30 | < 10 | < 10 | 90 - 110 |
| Mid QC | 500 | < 10 | < 10 | 90 - 110 |
| High QC | 4000 | < 10 | < 10 | 90 - 110 |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Low QC | 30 | > 85 | 85 - 115 |
| High QC | 4000 | > 85 | 85 - 115 |
Mandatory Visualizations
Caption: Workflow for plasma sample preparation using protein precipitation.
Caption: Logical flow of the LC-MS/MS analysis for fenofibric acid.
Conclusion
The described LC-MS/MS method using this compound as an internal standard provides a robust, sensitive, and specific approach for the quantification of fenofibric acid in biological matrices. The use of a stable isotope-labeled internal standard is critical for achieving high-quality data by effectively compensating for potential variations during sample processing and analysis. This application note serves as a comprehensive guide for researchers and scientists in the field of drug metabolism and pharmacokinetics.
References
- 1. Development and validation of bioanalytical UHPLC-UV method for simultaneous analysis of unchanged fenofibrate and its metabolite fenofibric acid in rat plasma: Application to pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research Journal of Recent Sciences : Bioanalytical method development and validation of fenofibrate - ISCA [isca.me]
- 3. researchgate.net [researchgate.net]
Quantitative Analysis of Fenofibric Acid Using a Stable Isotope-Labeled Internal Standard
Application Note
This application note outlines a robust and sensitive method for the quantitative analysis of fenofibric acid in biological matrices, such as human plasma, utilizing Fenofibrate-¹³C₆ as an internal standard. The methodology is based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique ideal for bioanalytical studies. This approach is critical for pharmacokinetic and bioequivalence studies in drug development.
Fenofibrate (B1672516), a prodrug, is rapidly hydrolyzed in the body to its active metabolite, fenofibric acid.[1][2] Accurate quantification of fenofibric acid is therefore essential for assessing the therapeutic efficacy and safety of fenofibrate formulations. The use of a stable isotope-labeled internal standard, such as Fenofibrate-¹³C₆, which would be metabolized to fenofibric acid-¹³C₆, is the gold standard for quantitative mass spectrometry. It compensates for variations in sample preparation and matrix effects, ensuring high accuracy and precision. While the literature extensively covers the use of fenofibric acid-d6 as an internal standard, the principles and parameters are directly applicable to a ¹³C₆-labeled analog.[3][4][5]
The described method involves a straightforward sample preparation procedure, followed by rapid chromatographic separation and detection by tandem mass spectrometry operating in multiple reaction monitoring (MRM) mode. This method has been validated according to international guidelines and has demonstrated excellent linearity, accuracy, precision, and recovery.
Experimental Workflow
The overall experimental process for the quantitative analysis of fenofibric acid is depicted in the following workflow diagram.
Caption: A diagram illustrating the key steps in the quantitative analysis of fenofibric acid, from sample preparation to data analysis.
Quantitative Data Summary
The following tables summarize typical quantitative performance parameters for the analysis of fenofibric acid using an LC-MS/MS method with a stable isotope-labeled internal standard. The data is compiled from various validated methods and represents expected performance characteristics.
Table 1: LC-MS/MS Method Parameters
| Parameter | Value |
| Liquid Chromatography | |
| Column | Reversed-phase C18 (e.g., Acquity BEH C18, 50 x 2.1 mm, 1.7 µm)[4][6] |
| Mobile Phase | Acetonitrile (B52724) and Water with 0.1% Formic Acid (Gradient or Isocratic)[3][4] |
| Flow Rate | 0.2 - 0.6 mL/min[3][6] |
| Injection Volume | 2 - 10 µL |
| Column Temperature | 40 - 45 °C[4] |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode[3] |
| Monitored Transition (Fenofibric Acid) | m/z 317.1 → 230.9[3] |
| Monitored Transition (Fenofibric Acid-¹³C₆) | m/z 323.1 → 230.9 (projected) |
| Collision Energy | Optimized for fragmentation |
| Dwell Time | 100 - 200 ms |
Table 2: Method Validation Parameters
| Parameter | Typical Range |
| Linearity (r²) | ≥ 0.99[1] |
| Lower Limit of Quantification (LLOQ) | 5 - 50 ng/mL[4][6] |
| Intra-day Precision (%CV) | < 15%[4][6] |
| Inter-day Precision (%CV) | < 15%[4][6] |
| Accuracy (%Bias) | Within ±15%[4][6] |
| Recovery | 65% - 105%[3][6] |
Detailed Experimental Protocol
This protocol provides a step-by-step guide for the quantitative analysis of fenofibric acid in human plasma.
1. Materials and Reagents
-
Fenofibric Acid analytical standard
-
Fenofibrate-¹³C₆ (Internal Standard)
-
HPLC-grade Acetonitrile
-
HPLC-grade Methanol (B129727)
-
Formic Acid (LC-MS grade)
-
Ultrapure Water
-
Human Plasma (blank)
2. Preparation of Stock and Working Solutions
-
Fenofibric Acid Stock Solution (1 mg/mL): Accurately weigh and dissolve fenofibric acid in methanol.
-
Fenofibrate-¹³C₆ Stock Solution (1 mg/mL): Accurately weigh and dissolve Fenofibrate-¹³C₆ in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the fenofibric acid stock solution with methanol to cover the desired calibration range (e.g., 50 - 6000 ng/mL).[4]
-
Internal Standard Working Solution (1 µg/mL): Dilute the Fenofibrate-¹³C₆ stock solution with methanol.[4]
3. Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample (calibration standard, quality control, or unknown), add 50 µL of the Internal Standard Working Solution (1 µg/mL).[4]
-
Vortex the samples for 30 seconds.
-
Add 200 µL of cold acetonitrile to precipitate the plasma proteins.[4][7]
-
Vortex vigorously for 2 minutes.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.[7]
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
4. LC-MS/MS Analysis
-
Set up the LC-MS/MS system with the parameters outlined in Table 1.
-
Equilibrate the column with the initial mobile phase composition for at least 15 minutes.
-
Inject the prepared samples into the LC-MS/MS system.
-
Acquire data in the multiple reaction monitoring (MRM) mode.
5. Data Analysis
-
Integrate the chromatographic peaks for fenofibric acid and the internal standard (fenofibric acid-¹³C₆).
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.
-
Determine the concentration of fenofibric acid in the unknown samples by interpolating their peak area ratios from the calibration curve.
Signaling Pathway and Logical Relationships
The following diagram illustrates the metabolic conversion of the prodrug fenofibrate to its active metabolite, fenofibric acid, which is the analyte of interest in this quantitative method.
References
- 1. Development and validation of bioanalytical UHPLC-UV method for simultaneous analysis of unchanged fenofibrate and its metabolite fenofibric acid in rat plasma: Application to pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of bioanalytical UHPLC-UV method for simultaneous analysis of unchanged fenofibrate and its metabolite fenofibric acid in rat plasma: Application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. akademiamedycyny.pl [akademiamedycyny.pl]
- 5. researchgate.net [researchgate.net]
- 6. Determination of fenofibric acid in human plasma by ultra performance liquid chromatography-electrospray ionization mass spectrometry: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Note: High-Throughput Quantification of Fenofibric Acid in Human Plasma using LC-MS/MS with a Stable Isotope-Labeled Internal Standard for Pharmacokinetic Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fenofibrate (B1672516) is a widely prescribed lipid-regulating agent that is rapidly hydrolyzed in the body to its active metabolite, fenofibric acid.[1] Accurate determination of fenofibric acid concentrations in human plasma is crucial for pharmacokinetic (PK) and bioequivalence studies. This application note provides a detailed protocol for the quantitative analysis of fenofibric acid in human plasma using a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The use of a stable isotope-labeled internal standard, Fenofibrate-13C6 (which is metabolized to fenofibric acid-13C6), ensures high accuracy and precision by correcting for matrix effects and variability in sample processing.
Fenofibrate's primary mechanism of action involves the activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα), which modulates lipid metabolism, leading to a reduction in triglyceride levels and an increase in high-density lipoprotein (HDL) cholesterol.[2]
Metabolic Pathway of Fenofibrate in Humans
Following oral administration, fenofibrate, a prodrug, undergoes rapid hydrolysis by esterases to form the pharmacologically active metabolite, fenofibric acid.[1][3] Fenofibric acid can then be further metabolized through carbonyl reduction to a reduced form or undergo glucuronidation. In humans, the predominant metabolic pathway is the formation of fenofibric acid glucuronide, which is then primarily excreted in the urine.[3][4]
References
Application Note & Protocol: High-Throughput Quantification of Fenofibric Acid in Human Plasma by LC-MS/MS using a Stable Isotope-Labeled Internal Standard
For research, scientific, and drug development professionals, this document provides a detailed methodology for the quantitative analysis of fenofibric acid, the active metabolite of fenofibrate, in human plasma. The protocol employs a robust and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method, incorporating Fenofibrate-¹³C₆ as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision.
Fenofibrate is a widely prescribed lipid-regulating agent that is rapidly hydrolyzed in the body to its active form, fenofibric acid.[1][2] Monitoring the plasma concentrations of fenofibric acid is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring.[2][3][4] The use of a SIL-IS, such as Fenofibrate-¹³C₆, which co-elutes with the analyte and experiences similar matrix effects and ionization suppression, is the gold standard for quantitative bioanalysis, as it corrects for variations during sample preparation and analysis.
This application note details a complete workflow, from sample preparation to data acquisition and analysis, providing a validated method that can be readily implemented in a laboratory setting.
Experimental Protocols
This section outlines the detailed methodologies for the key experiments involved in the LC-MS/MS analysis of fenofibric acid.
Materials and Reagents
-
Analytes and Internal Standard:
-
Fenofibric Acid (FFA)
-
Fenofibrate-¹³C₆ (to be used as the stable isotope-labeled internal standard, which is converted to Fenofibric Acid-¹³C₆ in situ)
-
-
Solvents and Chemicals:
-
Methanol (B129727) (HPLC or LC-MS grade)
-
Acetonitrile (HPLC or LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
-
Human plasma (with EDTA as anticoagulant)
-
Stock and Working Solution Preparation
-
Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve 10 mg of Fenofibric Acid and 1 mg of Fenofibrate-¹³C₆ in 10 mL and 1 mL of methanol, respectively, to obtain 1 mg/mL stock solutions.
-
Store stock solutions at -20°C.
-
-
Working Solutions:
-
Prepare serial dilutions of the Fenofibric Acid stock solution with methanol to create working solutions for calibration standards and quality control (QC) samples.
-
Dilute the Fenofibrate-¹³C₆ stock solution with methanol to prepare a 1 µg/mL internal standard working solution.
-
Sample Preparation (Protein Precipitation)
Protein precipitation is a simple and rapid method for extracting fenofibric acid from plasma samples.
-
Pipette 100 µL of plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the 1 µg/mL Fenofibrate-¹³C₆ internal standard working solution.
-
Add 300 µL of methanol to precipitate the plasma proteins.
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The following are typical LC-MS/MS parameters that can be optimized for the specific instrumentation used in the laboratory.
Liquid Chromatography (LC) Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 - 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | Optimized to ensure separation from endogenous interferences. A typical gradient might start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration. |
Mass Spectrometry (MS) Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Fenofibric Acid: m/z 317.2 → 230.7Fenofibric Acid-¹³C₆: m/z 323.2 → 236.7 (predicted) |
| IonSpray Voltage | -4500 V |
| Source Temperature | 450°C |
| Collision Energy (CE) | Optimized for each transition. For Fenofibric Acid, a CE of around -20 V is a good starting point. |
| Declustering Potential (DP) | Optimized for each transition. For Fenofibric Acid, a DP of around -55 V is a good starting point. |
Data Presentation
The following tables summarize the expected quantitative performance of the LC-MS/MS method for fenofibric acid, based on published literature.
Table 1: Calibration Curve and Linearity
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |
| Fenofibric Acid | 50 - 30,000 | ≥ 0.996 |
Table 2: Accuracy and Precision (Intra- and Inter-Day)
| QC Level | Concentration (ng/mL) | Intra-Day Precision (CV%) | Inter-Day Precision (CV%) | Accuracy (RE%) |
| Low | 100 | < 2.7 | < 2.5 | -4.5 to 6.9 |
| Medium | 1,000 | < 2.7 | < 2.5 | -4.5 to 6.9 |
| High | 22,500 | < 2.7 | < 2.5 | -4.5 to 6.9 |
Table 3: Recovery and Matrix Effect
| Analyte | Recovery (%) | Matrix Effect (%) |
| Fenofibric Acid | > 86.2 | 95.3 - 110.6 |
Visualizations
The following diagrams illustrate the experimental workflow and the principle of using a stable isotope-labeled internal standard.
Caption: Experimental workflow for the LC-MS/MS analysis of fenofibric acid.
Caption: Principle of stable isotope-labeled internal standard for quantitative analysis.
References
- 1. akademiamedycyny.pl [akademiamedycyny.pl]
- 2. akjournals.com [akjournals.com]
- 3. Determination of fenofibric acid in human plasma by ultra performance liquid chromatography-electrospray ionization mass spectrometry: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. akjournals.com [akjournals.com]
Application Notes and Protocols for the Quantification of Fenofibrate in Urine using Fenofibrate-13C6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fenofibrate (B1672516) is a widely prescribed lipid-regulating agent used in the treatment of hypercholesterolemia and hypertriglyceridemia. Following oral administration, fenofibrate is rapidly hydrolyzed to its pharmacologically active metabolite, fenofibric acid. The primary route of elimination of fenofibric acid is through metabolism, predominantly via glucuronidation, followed by renal excretion. Therefore, the accurate quantification of fenofibric acid in urine is crucial for pharmacokinetic and metabolomic studies.
These application notes provide a detailed protocol for the determination of fenofibric acid in human urine samples using a stable isotope-labeled internal standard, Fenofibrate-13C6, and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard ensures high accuracy and precision by correcting for matrix effects and variations in sample processing.
Experimental Workflow
The overall experimental workflow for the quantification of fenofibric acid in urine is depicted below.
Caption: Experimental workflow for fenofibric acid quantification.
Experimental Protocols
Materials and Reagents
-
Fenofibric Acid certified reference standard
-
This compound (as Fenofibric Acid-13C6) internal standard (IS)
-
β-glucuronidase from E. coli or Abalone[1]
-
Formic acid (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Ultrapure water
-
Control human urine
Preparation of Standard and Quality Control (QC) Solutions
-
Primary Stock Solutions (1 mg/mL): Prepare separate stock solutions of fenofibric acid and this compound in methanol.
-
Working Standard Solutions: Serially dilute the fenofibric acid primary stock solution with 50:50 methanol:water to prepare working standards for the calibration curve.
-
Internal Standard Working Solution (1 µg/mL): Dilute the this compound primary stock solution with 50:50 methanol:water.
-
Calibration Standards and QC Samples: Spike control human urine with the appropriate working standard solutions to create calibration standards and quality control samples at low, medium, and high concentrations.
Urine Sample Preparation Protocol
-
To 100 µL of urine sample (calibration standard, QC, or unknown sample) in a microcentrifuge tube, add 10 µL of the 1 µg/mL this compound internal standard working solution and vortex.
-
Add 100 µL of ammonium acetate buffer (pH 5.0).
-
Add 20 µL of β-glucuronidase solution (e.g., 5,000 units/mL).
-
Vortex the mixture gently and incubate at 37-40°C for 2 to 4 hours to ensure complete hydrolysis of the fenofibric acid glucuronide.[2]
-
After incubation, precipitate proteins by adding 300 µL of ice-cold acetonitrile.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.
LC-MS/MS Method
Liquid Chromatography Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 30% B to 95% B over 3 min, hold at 95% B for 1 min, re-equilibrate |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow | Optimized for the specific instrument |
MRM Transitions
The following MRM transitions should be monitored. The collision energy should be optimized for the specific instrument but typical values are provided.
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (eV) |
| Fenofibric Acid | 317.1 | 230.9 | -20 to -25 |
| This compound | 323.1 | 230.9 or 236.9* | -20 to -25 |
Note: The product ion for this compound will depend on which part of the molecule contains the 13C labels. If the label is on the chlorobenzoyl ring that is lost, the product ion will be the same as the unlabeled compound. If the label is on the retained portion, the product ion will be heavier. This should be confirmed experimentally.
Method Validation Data
The following tables summarize typical validation parameters for a similar method for the quantification of fenofibric acid.
Calibration Curve
| Concentration Range (ng/mL) | R² Value |
| 10 - 5000 | > 0.995 |
Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| LLOQ | 10 | < 15% | < 15% | 85 - 115% |
| Low QC | 30 | < 10% | < 10% | 90 - 110% |
| Mid QC | 500 | < 10% | < 10% | 90 - 110% |
| High QC | 4000 | < 10% | < 10% | 90 - 110% |
Data Analysis and Quantification
The concentration of fenofibric acid in the urine samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their corresponding concentrations. The concentration of fenofibric acid in the unknown samples is then interpolated from this calibration curve using a weighted linear regression.
Signaling Pathway Diagram
The metabolic pathway of fenofibrate to fenofibric acid and its subsequent glucuronidation is a biotransformation process rather than a signaling pathway. The following diagram illustrates this metabolic conversion.
Caption: Metabolic pathway of fenofibrate.
Conclusion
This application note provides a comprehensive and robust method for the quantification of fenofibric acid in urine using this compound as an internal standard with LC-MS/MS detection. The protocol includes detailed steps for sample preparation, including enzymatic hydrolysis, as well as optimized chromatographic and mass spectrometric conditions. This method is suitable for use in clinical and research settings for pharmacokinetic studies and therapeutic drug monitoring of fenofibrate.
References
Application Notes and Protocols for High-Throughput Screening with Fenofibrate-13C6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fenofibrate, a well-established peroxisome proliferator-activated receptor alpha (PPARα) agonist, is a prodrug that is rapidly converted to its active metabolite, fenofibric acid.[1] It is primarily used in the treatment of dyslipidemia.[2][3] The stable isotope-labeled version, Fenofibrate-13C6, serves as an invaluable tool in high-throughput screening (HTS) campaigns aimed at discovering novel modulators of PPARα. Its use as an internal standard in mass spectrometry-based assays allows for precise quantification of fenofibric acid, enabling the identification and characterization of compounds that interact with the PPARα signaling pathway.[4][5]
This document provides detailed application notes and protocols for utilizing this compound in HTS assays. The primary application detailed is a competitive binding assay using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify compounds that displace fenofibric acid from the PPARα ligand-binding domain. A secondary application in a cellular uptake assay is also described.
Mechanism of Action: PPARα Activation
Fenofibric acid exerts its therapeutic effects by binding to and activating PPARα, a nuclear receptor that plays a crucial role in the regulation of lipid metabolism. Upon activation, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, leading to the modulation of their transcription. This signaling cascade ultimately results in increased fatty acid oxidation and changes in lipoprotein metabolism.
Quantitative Data Summary
The following table summarizes the binding affinity and potency of fenofibric acid and other known PPARα agonists. This data is essential for assay development and for comparing the potency of newly identified hit compounds.
| Compound | Parameter | Species | Value | Assay Method | Reference |
| Fenofibric Acid | EC50 | Human | 9.47 µM | GAL4-hPPARα-LBD Chimera Reporter Assay | |
| EC50 | Human | >21.84 µM | HepG2-tet-off-hPPARα-Luc Reporter Assay | ||
| IC50 | Human | 45.1 µM | TR-FRET PPARα Competitive Binding Assay | ||
| GW7647 | EC50 | Murine | 8 nM | GAL4 Transient Transfection Assay | |
| Compound A-4 | EC50 | Human | 17.97 ± 0.58 μM | Gene Reporter Assay | |
| Bezafibrate | EC50 | Human | 30.4 µM | Transactivation Assay |
Experimental Protocols
Primary Application: High-Throughput Competitive Binding Assay using LC-MS/MS
This assay identifies compounds that compete with fenofibric acid for binding to the PPARα ligand-binding domain (LBD). The displacement of a known concentration of unlabeled fenofibric acid is quantified by measuring its concentration using LC-MS/MS, with this compound used to generate the active metabolite, 13C6-fenofibric acid, as an internal standard for accurate quantification.
Materials and Reagents:
-
Recombinant human PPARα-LBD
-
Fenofibrate
-
This compound
-
Test compound library
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 2 mM EDTA, 5 mM DTT
-
Acetonitrile (B52724) (ACN) with 0.1% formic acid
-
Water with 0.1% formic acid
-
96-well or 384-well microplates
Protocol:
-
Compound Plating: Dispense test compounds from the library into microplates at the desired screening concentration (e.g., 10 µM final concentration). Include positive controls (e.g., unlabeled fenofibrate) and negative controls (vehicle, e.g., DMSO).
-
Reagent Preparation:
-
Prepare a stock solution of Fenofibrate in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of this compound in a suitable solvent. This will be used to generate the internal standard, 13C6-fenofibric acid, during sample processing.
-
Prepare a working solution of PPARα-LBD in Assay Buffer.
-
Prepare a working solution of fenofibric acid (generated from Fenofibrate) in Assay Buffer at a concentration close to its Kd for PPARα.
-
-
Incubation:
-
Add the PPARα-LBD working solution to each well of the microplate.
-
Add the fenofibric acid working solution to each well.
-
Incubate the plate at room temperature for 1 hour with gentle shaking to allow the binding reaction to reach equilibrium.
-
-
Sample Preparation (Protein Precipitation):
-
To stop the reaction and precipitate the protein, add 3 volumes of cold acetonitrile containing the internal standard (this compound, which will be hydrolyzed to 13C6-fenofibric acid) to each well.
-
Incubate the plate at 4°C for 20 minutes.
-
Centrifuge the plate at 4000 rpm for 15 minutes to pellet the precipitated protein.
-
-
LC-MS/MS Analysis:
-
Transfer the supernatant to a new microplate for analysis.
-
Inject an aliquot of the supernatant onto an LC-MS/MS system.
-
LC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to separate fenofibric acid from other components.
-
Flow Rate: 0.4 mL/min
-
-
MS/MS Conditions (Example - Negative Ion Mode):
-
Monitor the specific mass transitions for fenofibric acid and 13C6-fenofibric acid.
-
-
-
Data Analysis:
-
Calculate the peak area ratio of fenofibric acid to 13C6-fenofibric acid for each sample.
-
Determine the percent displacement of fenofibric acid by the test compounds relative to the positive and negative controls.
-
Hits are identified as compounds that cause a significant increase in the concentration of unbound fenofibric acid.
-
Secondary Application: Cellular Uptake Assay
This assay measures the ability of test compounds to inhibit the uptake of fenofibric acid into cells expressing relevant transporters. The intracellular concentration of fenofibric acid is quantified using LC-MS/MS with 13C6-fenofibric acid as the internal standard.
Materials and Reagents:
-
A suitable cell line overexpressing relevant solute carrier (SLC) transporters.
-
Cell culture medium and reagents.
-
Fenofibrate
-
This compound
-
Test compound library
-
Hanks' Balanced Salt Solution (HBSS) or other suitable uptake buffer.
-
Lysis Buffer (e.g., RIPA buffer)
-
Acetonitrile (ACN)
Protocol:
-
Cell Culture: Seed cells in 96-well plates and grow to confluence.
-
Compound Treatment:
-
Wash the cells with pre-warmed HBSS.
-
Add HBSS containing the test compounds and fenofibric acid (generated from Fenofibrate) to the cells. Include appropriate controls.
-
Incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
-
Cell Lysis and Sample Preparation:
-
Aspirate the uptake buffer and wash the cells three times with ice-cold HBSS to remove extracellular compound.
-
Lyse the cells by adding Lysis Buffer.
-
Add cold acetonitrile containing the internal standard (this compound) to the cell lysate to precipitate proteins.
-
Centrifuge to pellet the protein and cell debris.
-
-
LC-MS/MS Analysis:
-
Transfer the supernatant for LC-MS/MS analysis as described in the competitive binding assay protocol.
-
-
Data Analysis:
-
Quantify the intracellular concentration of fenofibric acid by comparing the peak area ratio of fenofibric acid to 13C6-fenofibric acid against a standard curve.
-
Determine the percent inhibition of fenofibric acid uptake by the test compounds.
-
Visualizations
Caption: Fenofibrate Signaling Pathway.
Caption: HTS Competitive Binding Workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mass spectrometry-based ligand binding assays on adenosine A1 and A2A receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bioequivalence Studies of Fenofibrate Formulations Using a Stable Isotope-Labeled Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fenofibrate (B1672516) is a widely prescribed lipid-lowering agent used to treat hypercholesterolemia and hypertriglyceridemia. Following oral administration, fenofibrate is rapidly and extensively hydrolyzed by esterases to its pharmacologically active metabolite, fenofibric acid.[1] Consequently, bioequivalence studies of different fenofibrate formulations focus on comparing the pharmacokinetic profiles of fenofibric acid in plasma.[1][2]
To ensure accuracy and precision in these studies, a robust bioanalytical method is essential. The use of a stable isotope-labeled internal standard, such as Fenofibrate-13C6 or a deuterated analog like fenofibric acid-d6, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. This approach minimizes variability arising from sample preparation and matrix effects, leading to more reliable and reproducible results.[3][4]
These application notes provide a comprehensive overview and detailed protocols for conducting bioequivalence studies of fenofibrate formulations, with a specific focus on the quantitative analysis of fenofibric acid in human plasma using a stable isotope-labeled internal standard.
Key Advantages of Using a Stable Isotope-Labeled Internal Standard
-
Reduced Variability: Co-elution of the analyte and the internal standard compensates for variations in extraction recovery, matrix effects, and instrument response.[3]
-
Improved Accuracy and Precision: The ratio of the analyte to the internal standard provides a more consistent and reproducible measurement.[3][4]
-
Enhanced Specificity: The use of mass spectrometry allows for highly selective detection of the analyte and internal standard, even in a complex biological matrix like plasma.
Experimental Protocols
Bioanalytical Method for the Quantification of Fenofibric Acid in Human Plasma
This protocol outlines a typical LC-MS/MS method for the determination of fenofibric acid in human plasma, employing a stable isotope-labeled internal standard.
1. Sample Preparation (Protein Precipitation)
-
Thaw frozen human plasma samples in an ice-cold water bath under low light to minimize potential degradation of fenofibric acid glucuronide.[3]
-
Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 50 µL of the internal standard working solution (e.g., fenofibric acid-d6 in methanol).
-
Add 200 µL of acetonitrile (B52724) to precipitate plasma proteins.[4]
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Inject an aliquot of the supernatant into the LC-MS/MS system.
2. Liquid Chromatography Conditions
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm)[5] |
| Mobile Phase | Acetonitrile and 0.1% Formic Acid in Water (gradient or isocratic) |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 - 10 µL |
3. Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Fenofibric Acid) | m/z 317.1 → 230.9[3] |
| MRM Transition (Fenofibric Acid-d6) | m/z 322.9 → 230.8[3] |
| Ion Source Temperature | 500°C |
| Collision Gas | Nitrogen |
4. Method Validation
The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:
-
Selectivity and Specificity: No significant interference at the retention times of the analyte and internal standard.[4]
-
Linearity: A linear relationship between concentration and response over the expected concentration range in plasma.
-
Accuracy and Precision: Intra- and inter-day accuracy and precision within acceptable limits (typically ±15%, and ±20% at the lower limit of quantification).[3]
-
Recovery: Consistent and reproducible extraction recovery.[3]
-
Matrix Effect: Assessment of the ion suppression or enhancement caused by the plasma matrix.
-
Stability: Stability of the analyte in plasma under various storage and handling conditions (freeze-thaw, short-term, long-term).
Bioequivalence Study Design
A typical bioequivalence study for a fenofibrate formulation would follow a randomized, two-period, two-sequence, crossover design.[2]
1. Study Population: Healthy adult male and female volunteers.
2. Study Design:
-
Fasting Study: A single oral dose of the test and reference formulations administered after an overnight fast.[1]
-
Fed Study: A single oral dose of the test and reference formulations administered after a standardized high-fat meal.[1]
3. Washout Period: A sufficient washout period (typically at least 7 days) between the two treatment periods to ensure complete elimination of the drug from the body.
4. Blood Sampling: Serial blood samples collected at predefined time points before and after drug administration (e.g., up to 72 or 96 hours post-dose).[2]
5. Pharmacokinetic Analysis: The plasma concentrations of fenofibric acid are used to determine the following pharmacokinetic parameters using non-compartmental methods:
-
Cmax: Maximum observed plasma concentration.
-
AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration.
-
AUC0-∞: Area under the plasma concentration-time curve from time zero to infinity.
6. Statistical Analysis:
-
The 90% confidence intervals for the geometric mean ratios (Test/Reference) of Cmax, AUC0-t, and AUC0-∞ should fall within the acceptance range of 80.00% to 125.00%.[2]
Quantitative Data
The following tables summarize typical parameters for a validated LC-MS/MS method and pharmacokinetic data from a representative bioequivalence study.
Table 1: LC-MS/MS Method Parameters for Fenofibric Acid Analysis
| Parameter | Value | Reference |
| Internal Standard | Fenofibric acid-d6 | [3][4] |
| Calibration Range | 0.150 - 20.383 µg/mL | [3] |
| Intra-day Precision (%CV) | < 2.5% | [3] |
| Inter-day Precision (%CV) | < 2.5% | [3] |
| Intra-day Accuracy (%) | Within ±2.8% | [3] |
| Inter-day Accuracy (%) | Within ±2.8% | [3] |
| Extraction Recovery | 73.8 - 75.4% | [3] |
Table 2: Pharmacokinetic Parameters of Fenofibric Acid from a Bioequivalence Study (Example Data)
| Parameter (units) | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) | 90% Confidence Interval for Geometric Mean Ratio |
| Cmax (µg/mL) | 8.5 ± 2.1 | 8.2 ± 1.9 | 92.5% - 110.8% |
| AUC0-t (µgh/mL) | 150.3 ± 35.8 | 155.1 ± 38.2 | 95.2% - 108.4% |
| AUC0-∞ (µgh/mL) | 160.7 ± 40.1 | 165.4 ± 42.5 | 94.8% - 107.9% |
| Tmax (h) | 4.5 ± 1.2 | 4.8 ± 1.5 | N/A |
| t1/2 (h) | 20.5 ± 4.3 | 21.0 ± 4.8 | N/A |
Visualizations
Caption: Metabolic pathway of Fenofibrate to Fenofibric Acid.
Caption: Experimental workflow for a fenofibrate bioequivalence study.
Caption: Simplified signaling pathway of Fenofibric Acid.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Comparison of pharmacokinetics of two fenofibrate tablet formulations in healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of a LC-ESI-MS/MS method in human plasma for quantification of fenofibric acid, involving chromatographic resolution of fenofibric acid acyl-β-d-glucuronide - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. akademiamedycyny.pl [akademiamedycyny.pl]
- 5. Determination of fenofibric acid in human plasma by ultra performance liquid chromatography-electrospray ionization mass spectrometry: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Fenofibrate-13C6 Signal Suppression in LC-MS
Welcome to the technical support center for troubleshooting signal suppression of Fenofibrate-13C6 in Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is signal suppression and why is it a concern for this compound analysis?
A1: Signal suppression is a type of matrix effect where components of the sample matrix, other than the analyte of interest, decrease the ionization efficiency of the analyte in the mass spectrometer's ion source.[1][2] This leads to a reduced signal intensity, which can negatively impact the accuracy, sensitivity, and reproducibility of quantitative analyses.[1][3] For this compound, which is often used as an internal standard, signal suppression can lead to inaccurate quantification of the target analyte (fenofibrate or its active metabolite, fenofibric acid).
Q2: What are the most common causes of signal suppression for this compound in biological samples?
A2: The most frequent culprits for signal suppression in biological matrices like plasma are endogenous components that co-elute with the analyte.[4] For analyses involving fenofibrate (B1672516) and its metabolites, phospholipids (B1166683) are a primary cause of ion suppression. Other sources include salts, proteins, and other endogenous molecules that can compete with this compound for ionization.
Q3: How can I determine if my this compound signal is being suppressed?
A3: A post-column infusion experiment is a definitive way to identify ion suppression zones in your chromatogram. This involves infusing a constant flow of a this compound standard solution into the LC eluent after the analytical column and before the mass spectrometer. A dip in the otherwise stable signal baseline upon injection of a blank matrix extract indicates the retention times at which ion suppression is occurring.
Q4: What is the best internal standard to use for the analysis of fenofibric acid?
A4: The use of a stable isotope-labeled internal standard (SIL-IS), such as fenofibric acid-d6, is highly recommended. A SIL-IS has almost identical chemical and physical properties to the analyte, ensuring that it co-elutes and experiences similar matrix effects, thereby providing the most accurate correction for signal suppression.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your LC-MS analysis of this compound.
Issue 1: Low or Inconsistent this compound Signal Intensity
Question: I am observing a significantly lower or highly variable signal for this compound in my samples compared to my standards prepared in a clean solvent. What could be the cause and how can I fix it?
Answer: This is a classic sign of ion suppression due to matrix effects. The components of your sample matrix are likely interfering with the ionization of this compound.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low signal intensity.
Recommended Actions:
-
Enhance Sample Preparation: The most effective way to combat matrix effects is to remove the interfering components before they enter the LC-MS system. Consider switching from a simple protein precipitation to a more rigorous cleanup method like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).
-
Improve Chromatographic Separation: Modify your LC gradient to better separate this compound from the co-eluting matrix components. Experimenting with a different stationary phase (e.g., switching from a C18 to a phenyl-hexyl column) can also alter selectivity and improve separation.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): If you are not already, using a SIL-IS is the best way to compensate for ion suppression. Since the SIL-IS and the analyte behave almost identically, the ratio of their signals will remain constant even if both are suppressed, allowing for accurate quantification.
-
Dilute the Sample: If your assay has sufficient sensitivity, diluting the final sample extract can reduce the concentration of interfering matrix components and alleviate signal suppression.
Issue 2: Poor Peak Shape and Shifting Retention Times
Question: My chromatograms for this compound show poor peak shape (e.g., tailing, fronting) and the retention time is not consistent between injections. What are the potential causes and solutions?
Answer: These issues can arise from several factors related to the sample matrix and chromatographic conditions.
Potential Causes and Solutions
Caption: Causes and solutions for poor peak shape.
Recommended Actions:
-
Matrix Overload: High concentrations of endogenous components can interfere with the interaction of this compound with the stationary phase. Employing a more effective sample cleanup method like LLE or SPE can resolve this.
-
Residual Phospholipids: These are a major cause of ion suppression and can accumulate on the column, leading to poor peak shape and retention time shifts. Incorporate a specific phospholipid removal step in your sample preparation protocol.
-
Improper Sample pH: The pH of the final sample extract can affect the ionization state of fenofibric acid (the active metabolite of fenofibrate), which has similar properties to this compound. Ensure the mobile phase pH is appropriate to maintain a consistent ionization state.
-
Column Degradation: The accumulation of matrix components can degrade the stationary phase over time. Implement a robust column washing procedure between sample batches and use a guard column to protect the analytical column.
Quantitative Data Summary
The choice of sample preparation method can significantly impact recovery and the extent of matrix effects. The following table summarizes typical performance data for different methods used in the analysis of fenofibric acid, which can be extrapolated to this compound.
| Sample Preparation Method | Typical Recovery (%) | Observed Matrix Effect | Reference(s) |
| Protein Precipitation (Methanol) | >86.2% | 95.32% - 110.55% | |
| Protein Precipitation (Acetonitrile) | 93% - 101% | Not explicitly stated, but method was successful | |
| Liquid-Liquid Extraction | 66.7% - 94.7% | Method successfully applied in bioequivalence study | |
| Solid-Phase Extraction | 73.8% - 75.4% | Method successfully validated |
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Identify Ion Suppression Zones
This protocol helps to identify at which points during the chromatographic run ion suppression is occurring.
Workflow Diagram
Caption: Experimental setup for post-column infusion.
Procedure:
-
Prepare a standard solution of this compound at a concentration that provides a stable, mid-range signal on the mass spectrometer.
-
Set up the LC-MS system with the analytical column and mobile phase conditions used for your samples.
-
Using a T-connector and a syringe pump, infuse the this compound standard solution post-column into the mobile phase flow at a constant, low flow rate (e.g., 10-20 µL/min).
-
Allow the system to stabilize until a constant signal for this compound is observed.
-
Inject a blank, extracted matrix sample (e.g., plasma extract prepared by your chosen method).
-
Monitor the this compound signal. Any significant drop in the signal intensity indicates a region of ion suppression.
Protocol 2: Sample Preparation using Protein Precipitation (PPT)
This is a simple and fast method for sample cleanup, but may result in more pronounced matrix effects compared to LLE or SPE.
Procedure:
-
To 100 µL of plasma sample, add the internal standard (if different from this compound).
-
Vortex the sample for 30 seconds.
-
Add 200 µL of cold acetonitrile (B52724) or methanol (B129727) to precipitate the proteins.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or well plate for LC-MS analysis.
Protocol 3: Sample Preparation using Liquid-Liquid Extraction (LLE)
LLE generally provides a cleaner extract than PPT, reducing matrix effects.
Procedure:
-
To 100 µL of plasma sample, add the internal standard.
-
Add a small volume of an acidic solution (e.g., 1M HCl) to acidify the sample.
-
Add an appropriate organic extraction solvent (e.g., methyl tert-butyl ether).
-
Vortex for 5-10 minutes.
-
Centrifuge to separate the aqueous and organic layers.
-
Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for analysis.
Protocol 4: Sample Preparation using Solid-Phase Extraction (SPE)
SPE can provide the cleanest samples by selectively isolating the analyte of interest.
Procedure:
-
Condition an appropriate SPE cartridge (e.g., a mixed-mode or reversed-phase sorbent) with methanol followed by water.
-
Load the pre-treated plasma sample (to which the internal standard has been added) onto the cartridge.
-
Wash the cartridge with a weak organic solvent to remove interfering compounds.
-
Elute this compound and the analyte with a stronger organic solvent (e.g., acetonitrile or methanol).
-
Evaporate the eluate to dryness.
-
Reconstitute the residue in the mobile phase for analysis.
References
Technical Support Center: Fenofibrate-13C6 Chromatography
Welcome to the technical support center for Fenofibrate-13C6 analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common chromatographic peak shape issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common peak shape issues for this compound?
The most common chromatographic peak shape problems encountered during the analysis of this compound and its active metabolite, fenofibric acid, are peak tailing, peak fronting, and split peaks.[1] These issues can compromise resolution, affect the accuracy of integration and quantification, and indicate underlying problems with the method, instrument, or column.[2]
Q2: Why is my this compound peak showing significant tailing?
Peak tailing, where the latter half of the peak is broader than the front half, is a frequent issue.[3] For fenofibric acid (the active metabolite of fenofibrate), a primary cause is secondary interactions between the acidic analyte and the silica-based stationary phase.[1][4]
-
Secondary Silanol (B1196071) Interactions: Residual silanol groups on the column packing can interact with analytes, causing tailing. This is especially problematic for basic compounds, but can also affect acidic compounds like fenofibric acid if the mobile phase pH is not optimized.
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to tailing.
-
Column Contamination/Degradation: Accumulation of matrix components can degrade the stationary phase over time, creating active sites that cause tailing.
-
Extra-Column Volume: Excessive tubing length or dead volume in connections can lead to band broadening and tailing.
Q3: What causes peak fronting in my this compound analysis?
Peak fronting, where the first half of the peak is broader than the second, is often associated with column overload or solvent mismatch issues.
-
Concentration Overload: Injecting a sample that is too concentrated can lead to fronting. This differs from mass overload, which more commonly causes tailing.
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte to travel too quickly at the start, resulting in a fronting peak.
-
Column Collapse: Physical degradation or collapse of the column bed, sometimes due to extreme pH or pressure, can also cause fronting.
Q4: My this compound peak is split. What are the likely causes?
Split peaks can arise from both chemical and physical issues within the chromatographic system.
-
Blocked Column Frit: A partially blocked inlet frit can disrupt the sample flow path, causing the peak to split. If all peaks in the chromatogram are split, this is a likely cause.
-
Column Void: A void or channel in the column packing material can create two different paths for the analyte, resulting in a split peak.
-
Sample Solvent Effects: Injecting in a solvent that is much stronger than the mobile phase can cause peak splitting, particularly for early-eluting peaks.
-
Co-elution: The split peak may actually be two different, closely eluting compounds. A simple test is to inject a smaller sample volume; if two distinct peaks appear, co-elution is the issue.
In-Depth Troubleshooting Guides
Guide 1: A Systematic Approach to Resolving Peak Shape Issues
When encountering abnormal peak shapes for this compound, a logical troubleshooting workflow can efficiently identify and resolve the root cause. The following diagram outlines a recommended diagnostic sequence.
Caption: General troubleshooting workflow for chromatographic peak shape issues.
Experimental Protocols & Data
Fenofibrate is a prodrug that is rapidly hydrolyzed in the body to its active metabolite, fenofibric acid. Therefore, most bioanalytical methods are developed for fenofibric acid.
Protocol 1: Example Reversed-Phase HPLC Method for Fenofibric Acid
This protocol is a representative method for the analysis of fenofibric acid in a biological matrix.
| Parameter | Specification |
| Column | C18 Reversed-Phase (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and a buffered aqueous solution (e.g., 40mM Potassium Dihydrogen Orthophosphate) |
| Composition | Isocratic (e.g., Acetonitrile:Buffer 70:30 v/v) or Gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 286 nm or 284 nm |
| Column Temp. | Ambient or controlled (e.g., 30°C) |
| Injection Vol. | 20 µL |
| Sample Diluent | Mobile Phase is recommended to avoid solvent mismatch effects. |
Data Presentation: Impact of Mobile Phase pH on Peak Shape
Fenofibric acid is acidic, and controlling the mobile phase pH is critical to ensure it is in a single, non-ionized state to prevent peak tailing. Operating the mobile phase at a pH well below the pKa of the analyte is a common strategy to achieve sharp, symmetrical peaks.
| Mobile Phase pH | Tailing Factor (Tf) | Peak Shape Observation |
| 5.5 | 2.1 | Significant Tailing |
| 4.5 | 1.7 | Moderate Tailing |
| 3.5 | 1.3 | Minor Tailing |
| 2.5 | 1.1 | Symmetrical Peak |
Note: The above data is representative and illustrates the general principle. Actual results may vary based on the specific column and conditions used.
Scientific Context
Mechanism of Action: PPARα Activation
Fenofibrate exerts its therapeutic effects by activating the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that regulates gene transcription. This activation is central to its lipid-lowering effects.
Caption: Activation of PPARα by the active metabolite of fenofibrate.
References
Technical Support Center: Optimizing Fenofibrate-13C6 Recovery
Welcome to the technical support center for improving Fenofibrate-13C6 recovery during sample extraction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a stable isotope-labeled version of fenofibrate (B1672516). It is used as an internal standard (IS) in bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the quantification of fenofibrate and its active metabolite, fenofibric acid. Since this compound is chemically identical to fenofibrate, it co-elutes and experiences similar matrix effects, allowing for accurate correction of any analyte loss during sample preparation and analysis.
Q2: What are the common causes of low this compound recovery?
Low recovery of this compound can be attributed to several factors, including:
-
Suboptimal pH: The extraction efficiency of acidic compounds like fenofibric acid (the form in which fenofibrate exists in plasma) is highly pH-dependent.
-
Inappropriate Extraction Technique: The choice of extraction method—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), or Solid-Phase Extraction (SPE)—can significantly impact recovery.
-
Incorrect Solvent Selection: The type and volume of the organic solvent used for extraction are critical.
-
Incomplete Elution (SPE): The elution solvent may not be strong enough to desorb the analyte from the SPE sorbent.
-
Analyte Instability: this compound may degrade under certain pH or temperature conditions during the extraction process.
Q3: How does pH affect the extraction of this compound?
Fenofibric acid, the active form of fenofibrate, is an acidic compound with a pKa of approximately 4.0.[1] To achieve optimal extraction from an aqueous matrix like plasma into an organic solvent, the pH of the sample should be adjusted to at least two units below the pKa (i.e., pH ≤ 2). At this acidic pH, the carboxyl group is protonated, making the molecule less polar and more soluble in the organic phase.
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving low recovery of this compound for the three most common extraction techniques.
Troubleshooting Workflow for Low Internal Standard Recovery
Caption: A flowchart to systematically troubleshoot low this compound recovery.
Protein Precipitation (PPT) Troubleshooting
| Potential Cause | Recommended Solution |
| Incomplete Protein Precipitation | Increase the ratio of organic solvent to plasma. A 3:1 ratio of acetonitrile (B52724) to plasma is generally effective.[2] |
| Analyte Co-precipitation | Optimize the precipitation solvent. Acetonitrile is often preferred over methanol (B129727) as it tends to produce a cleaner supernatant.[2] |
| Insufficient Mixing | Ensure thorough vortexing after adding the precipitation solvent to allow for complete protein denaturation. |
Liquid-Liquid Extraction (LLE) Troubleshooting
| Potential Cause | Recommended Solution |
| Suboptimal pH of Aqueous Phase | Acidify the plasma sample to a pH of ~2.0 with an acid like formic acid or phosphoric acid to neutralize fenofibric acid. |
| Inappropriate Organic Solvent | Use a water-immiscible organic solvent that has a good affinity for this compound. Ethyl acetate (B1210297) and mixtures of n-hexane and ethyl acetate have been shown to be effective.[3][4] |
| Insufficient Mixing/Extraction Time | Vortex the sample and extraction solvent vigorously for an adequate amount of time to ensure the analyte partitions into the organic phase. |
| Emulsion Formation | Centrifuge at a higher speed or for a longer duration. The addition of a small amount of salt can also help break the emulsion. |
Solid-Phase Extraction (SPE) Troubleshooting
| Potential Cause | Recommended Solution |
| Analyte Breakthrough During Loading | Ensure the sample is acidified to pH ~2.0 before loading onto a reversed-phase (e.g., C18) SPE cartridge.[5] |
| Premature Elution During Washing | Use a weak wash solvent (e.g., 5% methanol in acidified water) to remove interferences without eluting this compound. |
| Incomplete Elution | Use a stronger elution solvent. A mixture of methanol and an acid (e.g., phosphoric acid) is often effective.[1] |
| Inappropriate Sorbent | For an acidic compound like fenofibric acid, a reversed-phase (C18, C8) or a polymeric sorbent is generally suitable.[5] |
Quantitative Data Summary
The following tables summarize reported recovery rates for fenofibric acid using different extraction methods. These values can serve as a benchmark for your experiments.
Table 1: Fenofibric Acid Recovery with Protein Precipitation (PPT)
| Precipitation Solvent | Solvent to Plasma Ratio | Average Recovery (%) | Reference |
| Methanol | 4:1 | >92% | [6] |
| Acetonitrile | 3:1 | >86% | [7] |
Table 2: Fenofibric Acid Recovery with Liquid-Liquid Extraction (LLE)
| Extraction Solvent | pH of Aqueous Phase | Average Recovery (%) | Reference |
| Ethyl acetate | Not specified | 79.8% | [3] |
| n-hexane:ethyl acetate (90:10, v/v) | Not specified | 84.8% | [4] |
| Diethyl ether | Acidified with 1M HCl | Not specified |
Table 3: Fenofibric Acid Recovery with Solid-Phase Extraction (SPE)
| SPE Sorbent | Elution Solvent | Average Recovery (%) | Reference |
| Octadecyl silica (B1680970) (C18) | Methanol and 0.04 M phosphoric acid | ~100% | [1] |
| Anion-exchange | Not specified | 98.65% - 102.4% (accuracy) | [8] |
Experimental Protocols
Protocol 1: Automated Solid-Phase Extraction (SPE)
This protocol is based on a method with reported absolute recovery close to 100%.[1]
-
Conditioning: Condition an octadecyl silica SPE cartridge with 1.0 mL of methanol followed by 1.0 mL of pH 7.4 phosphate (B84403) buffer.
-
Sample Preparation: Dilute 0.8 mL of plasma sample.
-
Loading: Apply the diluted plasma sample onto the SPE cartridge.
-
Washing: Wash the cartridge with pH 7.4 phosphate buffer.
-
Elution: Elute the analytes with 1.0 mL of methanol followed by 1.0 mL of 0.04 M phosphoric acid.
-
Analysis: The resulting extract can be directly injected into the HPLC system.
Protocol 2: Liquid-Liquid Extraction (LLE)
This protocol is based on a method with a reported recovery of 79.8%.[3]
-
Sample Preparation: To 500 µL of human plasma, add the internal standard.
-
Extraction: Add ethyl acetate and vortex to extract fenofibric acid and the internal standard.
-
Separation: Centrifuge to separate the organic and aqueous layers.
-
Drying: Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in the mobile phase for analysis.
Protocol 3: Protein Precipitation (PPT)
This protocol is based on a method with a reported recovery of over 86%.[7]
-
Sample Preparation: To 50 µL of rat plasma, add 50 µL of this compound working solution.
-
Precipitation: Add 200 µL of acetonitrile to precipitate the proteins.
-
Mixing and Separation: Vortex the sample and then centrifuge to pellet the precipitated proteins.
-
Analysis: The supernatant can be directly injected or further diluted before analysis.
Visualizations
Fenofibrate Signaling Pathway
Fenofibrate is a prodrug that is rapidly converted to its active metabolite, fenofibric acid. Fenofibric acid activates the Peroxisome Proliferator-Activated Receptor alpha (PPARα).
Caption: The signaling pathway of fenofibrate activation of PPARα.
References
- 1. Determination of fenofibric acid in human plasma using automated solid-phase extraction coupled to liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
- 6. Continuous Production of Fenofibrate Solid Lipid Nanoparticles by Hot-Melt Extrusion Technology: a Systematic Study Based on a Quality by Design Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. akademiamedycyny.pl [akademiamedycyny.pl]
- 8. Determination of fenofibric acid concentrations by HPLC after anion exchange solid-phase extraction from human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of Fenofibrate-13C6 by ESI-MS
Welcome to our dedicated support center for researchers, scientists, and drug development professionals working with Fenofibrate-13C6 in Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to ion suppression and ensure the accuracy and reliability of your analytical data.
Troubleshooting Guides
This section addresses specific issues you may encounter during the ESI-MS analysis of this compound, providing step-by-step guidance to identify and resolve the problem.
Issue 1: Significant Signal Reduction of this compound in Matrix Samples Compared to Neat Standards
Question: My this compound signal is dramatically lower when I analyze plasma or urine samples compared to the signal from a pure standard solution. What is causing this, and how can I fix it?
Answer: This is a classic indication of ion suppression, where components in your sample matrix interfere with the ionization of your analyte in the ESI source.[1][2] Co-eluting endogenous matrix components, such as phospholipids (B1166683) and salts, can compete for ionization, leading to a reduced signal for this compound.[1][3]
Troubleshooting Workflow:
Caption: A workflow for troubleshooting ion suppression.
Recommended Actions:
-
Enhance Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[2]
-
Solid-Phase Extraction (SPE): This is often the most effective technique for cleaning up complex samples.
-
Liquid-Liquid Extraction (LLE): Can also be effective at removing interfering substances.
-
Protein Precipitation: While a simpler method, it may result in "dirtier" extracts and more pronounced matrix effects.
-
-
Optimize Chromatographic Separation: Modifying your liquid chromatography (LC) method can separate this compound from co-eluting matrix components.
-
Modify the Gradient: Adjusting the mobile phase gradient can change the elution profile and resolve the analyte from interferences.
-
Change the Stationary Phase: Using a column with a different chemistry (e.g., C18 to phenyl-hexyl) can alter selectivity.
-
-
Dilute the Sample: A straightforward approach is to dilute the sample, which reduces the concentration of both the analyte and the interfering matrix components. This is only feasible if the assay has sufficient sensitivity.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for compensating for ion suppression. Since it has nearly identical physicochemical properties to the analyte, it will experience the same degree of suppression, allowing for accurate quantification based on the analyte-to-IS ratio.
Issue 2: Poor Peak Shape and Shifting Retention Times
Question: I'm observing poor peak shapes (e.g., tailing, fronting) and my retention times for this compound are inconsistent between injections. What could be the issue?
Answer: Inconsistent peak shape and retention time can be caused by several factors, many of which are related to the sample matrix and chromatographic conditions.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Matrix Overload | High concentrations of endogenous components can co-elute with your analyte. Implement a more rigorous sample cleanup method like SPE or LLE. |
| Residual Phospholipids | Phospholipids are a major cause of ion suppression and can build up on the column. Incorporate a specific phospholipid removal step in your sample preparation. |
| Improper Sample pH | The pH of the final sample extract can affect the ionization state of your analyte. Ensure the pH of your reconstituted sample is compatible with the mobile phase. |
| Column Degradation | Accumulation of matrix components can degrade the stationary phase. Use a guard column and implement a robust column washing procedure between batches. |
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of ion suppression in ESI-MS?
A1: Ion suppression in ESI-MS is primarily caused by co-eluting matrix components that interfere with the ionization of the target analyte. In biological samples, the most common culprits are phospholipids and salts. These substances can compete with the analyte for charge in the ESI droplet, alter the droplet's surface tension and evaporation characteristics, or form adducts that are not detected.
Caption: The relationship between causes and effects of ion suppression.
Q2: How can I assess the extent of ion suppression in my assay?
A2: A common method to evaluate ion suppression is the post-extraction addition experiment. This involves comparing the response of an analyte spiked into a blank, extracted sample matrix to the response of the analyte in a neat solution (mobile phase). A lower response in the matrix indicates ion suppression.
Q3: What is the benefit of using a stable isotope-labeled internal standard like this compound?
A3: A stable isotope-labeled internal standard (SIL-IS) is the most effective way to compensate for matrix effects. Because this compound is chemically identical to fenofibrate, it will co-elute and experience the same degree of ion suppression. By calculating the ratio of the analyte peak area to the IS peak area, the variability introduced by ion suppression can be normalized, leading to more accurate and precise quantification.
Q4: Can changing the ionization source help mitigate ion suppression?
A4: Yes, in some cases. Atmospheric pressure chemical ionization (APCI) is generally less susceptible to ion suppression than ESI. If you are experiencing significant and difficult-to-resolve ion suppression with ESI, switching to an APCI source, if available, could be a viable solution.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Plasma Samples
This protocol provides a general procedure for cleaning up plasma samples to reduce matrix effects before LC-MS/MS analysis.
Materials:
-
Reversed-phase SPE cartridges (e.g., C18)
-
SPE vacuum manifold
-
Plasma sample
-
This compound internal standard solution
-
Methanol (B129727) (for conditioning)
-
Water (for equilibration)
-
Wash solution (e.g., 5% methanol in water)
-
Elution solvent (e.g., methanol or acetonitrile)
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment: Thaw the plasma sample. Spike the sample with the this compound internal standard. Acidify the sample with a small amount of formic acid to ensure the analyte is protonated for better retention.
-
SPE Cartridge Conditioning: Place the SPE cartridges on the vacuum manifold. Condition the cartridges by passing methanol through them.
-
Equilibration: Equilibrate the cartridges by passing water through them.
-
Loading: Load the pre-treated plasma sample onto the cartridge at a slow, steady flow rate.
-
Washing: Pass the wash solution through the cartridge to remove weakly bound interferences.
-
Elution: Elute the analyte and internal standard with the elution solvent into a clean collection tube.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
Caption: A typical workflow for solid-phase extraction.
Quantitative Data Summary
The following table summarizes typical parameters and outcomes from various sample preparation methods for the analysis of fenofibric acid (the active metabolite of fenofibrate) in plasma.
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Reference |
| Protein Precipitation (Methanol) | > 86.2 | 95.32 - 110.55 | |
| Liquid-Liquid Extraction | > 92 | Not explicitly stated, but generally lower matrix effects than PP | |
| Solid-Phase Extraction | Generally high and reproducible | Minimal, most effective at reducing ion suppression |
Note: The matrix effect is often calculated as the ratio of the analyte response in the presence of the matrix to the response in a neat solution, expressed as a percentage. A value close to 100% indicates minimal matrix effect.
References
Navigating Co-elution of Fenofibrate and its 13C6 Labeled Internal Standard: A Technical Support Guide
For researchers, scientists, and drug development professionals utilizing Fenofibrate-13C6 as an internal standard in quantitative bioanalysis, co-elution with the unlabeled analyte can present a significant analytical challenge. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to diagnose and resolve these specific co-elution issues, ensuring the accuracy and reliability of your experimental data.
Understanding the Challenge: Co-elution vs. Isotopic Crosstalk
In liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, a stable isotope-labeled internal standard (SIL-IS) like this compound is ideally expected to co-elute with the native analyte, Fenofibrate. This co-elution is intended to compensate for variations in sample preparation and matrix effects. However, two primary issues can arise:
-
Incomplete Co-elution: While less common with 13C labeled standards compared to deuterated ones, slight chromatographic separation can still occur. This can lead to differential matrix effects on the analyte and the internal standard, compromising quantitative accuracy.
-
Isotopic Crosstalk: This phenomenon occurs when the signal from the high-concentration native analyte contributes to the signal of the SIL-IS. This is particularly relevant for molecules like Fenofibrate which contains chlorine, an element with a natural isotopic distribution (³⁵Cl and ³⁷Cl). The isotopic pattern of Fenofibrate, combined with the natural abundance of ¹³C, can lead to an overlap in the mass-to-charge (m/z) signals of the analyte and its ¹³C₆-labeled internal standard, resulting in non-linear calibration curves and inaccurate measurements.
This guide will provide a systematic approach to identify and rectify these issues.
Frequently Asked Questions (FAQs)
Q1: My calibration curve for Fenofibrate is non-linear at higher concentrations. Could this be due to co-elution with this compound?
A1: Yes, non-linearity, particularly at the upper limits of quantification, is a classic indicator of isotopic crosstalk. At high concentrations of unlabeled Fenofibrate, the natural abundance of its isotopes can significantly contribute to the signal being measured for this compound, leading to a disproportionate increase in the internal standard's response and a flattening of the calibration curve.
Q2: I'm observing tailing or fronting in the chromatographic peak for Fenofibrate. Can this affect the quantification even if the internal standard co-elutes?
A2: Absolutely. Poor peak shape can be a symptom of several underlying issues, including column overload, secondary interactions with the stationary phase, or inappropriate mobile phase conditions. Even with a co-eluting internal standard, significant peak tailing or fronting can lead to inconsistent integration and, consequently, imprecise and inaccurate quantification. Addressing the root cause of the poor peak shape is crucial.
Q3: Is it always necessary to achieve baseline separation between Fenofibrate and this compound?
A3: Not necessarily. The primary goal is to ensure that any chromatographic overlap does not lead to inaccurate quantification due to isotopic crosstalk or differential matrix effects. For 13C-labeled internal standards, complete co-elution is often the desired state to ensure identical behavior in the matrix. The focus should be on mitigating the consequences of co-elution, primarily isotopic crosstalk.
Troubleshooting Guide: Resolving Co-elution and Isotopic Crosstalk
This guide provides a step-by-step approach to systematically troubleshoot and resolve issues arising from the co-elution of Fenofibrate and this compound.
Step 1: Initial Assessment and System Suitability
Before modifying the analytical method, it is essential to confirm that the LC-MS system is performing optimally.
Experimental Protocol: System Suitability Test
-
Prepare a System Suitability Solution: Prepare a solution containing Fenofibrate and this compound at a mid-range concentration in a clean solvent (e.g., methanol (B129727) or acetonitrile).
-
Multiple Injections: Inject this solution five or six times onto the LC-MS system.
-
Evaluate Performance: Assess the following parameters:
-
Retention Time Precision: The relative standard deviation (RSD) of the retention time for both analytes should be less than 2%.
-
Peak Area Precision: The RSD of the peak areas for both analytes should be less than 5%.
-
Peak Asymmetry: The tailing factor or asymmetry factor should be between 0.9 and 1.2.
-
If the system fails these criteria, troubleshoot the instrument (e.g., check for leaks, pump performance, column integrity) before proceeding.
Step 2: Chromatographic Method Optimization
If the system is performing well, the next step is to optimize the chromatographic method to either achieve separation or ensure consistent and complete co-elution without crosstalk.
Troubleshooting Workflow for Chromatographic Optimization
Caption: A logical workflow for troubleshooting co-elution in HPLC.
Experimental Protocols for Chromatographic Optimization:
-
Protocol 2.1: Mobile Phase Gradient Adjustment
-
Initial Condition: Start with your existing gradient method.
-
Shallower Gradient: Decrease the rate of increase of the organic solvent (e.g., from a 5-minute gradient to a 10-minute gradient). This increases the opportunity for separation.
-
Steeper Gradient: If the goal is to ensure complete co-elution to overcome differential matrix effects, a steeper gradient can sometimes force the analyte and internal standard to elute closer together.
-
Analysis: After each modification, inject a standard solution and assess the retention times and peak shapes of Fenofibrate and this compound.
-
-
Protocol 2.2: Mobile Phase Composition Modification
-
Change Organic Modifier: If using acetonitrile, switch to methanol, or vice versa. The different selectivities of these solvents can alter the retention behavior of the analytes.
-
Adjust pH: Prepare the aqueous component of the mobile phase with different pH values (e.g., using formic acid for acidic pH or ammonium (B1175870) formate (B1220265) for a more neutral pH). Fenofibrate is a neutral compound, but pH can still influence interactions with the stationary phase.
-
Evaluation: Analyze the impact of these changes on the chromatographic profile.
-
-
Protocol 2.3: Stationary Phase Evaluation
-
Alternative C18 Columns: Test C18 columns from different manufacturers as they can have different surface chemistries.
-
Different Stationary Phases: If C18 is not providing the desired outcome, consider a column with a different stationary phase, such as a Phenyl-Hexyl or a Cyano column, which offer different retention mechanisms.
-
Column Dimensions: A longer column or a column with a smaller particle size can provide higher theoretical plates and better resolution.
-
Table 1: Hypothetical Data on the Effect of Chromatographic Modifications
| Parameter | Condition 1 (Initial) | Condition 2 (Shallow Gradient) | Condition 3 (Methanol) | Condition 4 (Phenyl Column) |
| Fenofibrate RT (min) | 3.52 | 5.81 | 3.85 | 4.21 |
| This compound RT (min) | 3.52 | 5.79 | 3.84 | 4.20 |
| Resolution (Rs) | 0.00 | 0.85 | 0.50 | 0.60 |
| Peak Tailing Factor | 1.3 | 1.1 | 1.2 | 1.0 |
| Observation | Complete co-elution | Partial separation | Slight separation | Improved peak shape |
Step 3: Mass Spectrometry Optimization to Mitigate Isotopic Crosstalk
If chromatographic modifications do not resolve the issue, or if complete co-elution is desired, optimizing the mass spectrometer parameters is the next critical step.
Troubleshooting Workflow for MS Optimization
Caption: A logical workflow for troubleshooting isotopic crosstalk in MS.
Experimental Protocols for MS Optimization:
-
Protocol 3.1: Evaluation of Internal Standard Concentration
-
Prepare Calibration Curves: Prepare three sets of calibration standards with low, medium, and high concentrations of this compound.
-
Analyze and Compare: Analyze all three sets and compare the linearity (R²) and accuracy of the calibration curves. A higher concentration of the internal standard can sometimes overcome the relative contribution of the crosstalk from the analyte.
-
Select Optimal Concentration: Choose the lowest concentration of the internal standard that provides a linear and accurate response across the desired calibration range.
-
-
Protocol 3.2: Monitoring an Alternative Isotope Transition
-
Investigate Isotopic Distribution: Using a mass spectrometry software tool, predict the full isotopic distribution of both Fenofibrate and this compound.
-
Identify Non-interfering Isotopes: Look for a less abundant isotope of this compound that does not have a corresponding signal from the natural isotopes of Fenofibrate. For example, if the primary monitored ion for this compound is [M+H]+, consider monitoring [M+1+H]+ or [M+2+H]+ if they are free from interference.
-
Validate the New Transition: Develop and validate a new MRM (Multiple Reaction Monitoring) transition using this alternative isotope. Ensure that it provides adequate sensitivity and precision.
-
Table 2: Hypothetical Data on the Effect of MS Optimization
| Parameter | Condition 1 (Low IS Conc.) | Condition 2 (High IS Conc.) | Condition 3 (Alternative Transition) |
| Calibration Range (ng/mL) | 1 - 1000 | 1 - 1000 | 1 - 1000 |
| R² of Calibration Curve | 0.985 (non-linear) | 0.995 (linear) | 0.998 (linear) |
| Accuracy at ULOQ (%) | 85 | 98 | 99 |
| Observation | Significant crosstalk at high concentrations | Crosstalk mitigated | Crosstalk eliminated |
By following this structured troubleshooting guide, researchers can effectively diagnose and resolve the complex issue of co-elution and isotopic crosstalk between Fenofibrate and its 13C6-labeled internal standard, leading to more robust and reliable bioanalytical methods.
Technical Support Center: Accurate Quantification of Fenofibric Acid using Fenofibrate-13C6
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using Fenofibrate-13C6 as an internal standard for the accurate quantification of fenofibric acid by LC-MS/MS.
Troubleshooting Guides
This section offers step-by-step guidance to address specific issues that may arise during the experimental process.
Issue 1: Poor Chromatographic Peak Shape or Inconsistent Retention Times
Question: My chromatograms for fenofibric acid and/or this compound show poor peak shape (e.g., tailing, fronting, or splitting), and the retention time is shifting between injections. What are the possible causes and solutions?
Answer: Inconsistent peak shape and retention times can be attributed to several factors, primarily related to the sample matrix and chromatographic conditions.[1]
Possible Causes:
-
Matrix Overload: High concentrations of endogenous components from the biological matrix can co-elute with your analyte and internal standard, interfering with their interaction with the stationary phase.[1]
-
Residual Phospholipids: Phospholipids are a primary source of ion suppression and can build up on the analytical column, leading to distorted peak shapes and shifts in retention time.[1]
-
Improper Sample pH: The pH of the final sample extract can influence the ionization state of fenofibric acid, which can result in peak tailing or fronting.[1]
-
Column Degradation: The accumulation of matrix components can lead to the degradation of the stationary phase over time.[1]
-
Analyte Carryover: Fenofibrate (B1672516) is known to be poorly soluble in highly aqueous mobile phases and can stick to the column, eluting in subsequent injections.
Troubleshooting Steps:
-
Optimize Sample Preparation: To reduce matrix effects, consider a more thorough sample cleanup method. If you are using protein precipitation, switching to liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can yield a cleaner extract.[1]
-
Incorporate Phospholipid Removal: Include a specific phospholipid removal step in your sample preparation protocol.[1]
-
Adjust Sample pH: Ensure the pH of your final reconstituted sample is appropriate for the mobile phase and the acidic nature of fenofibric acid.
-
Implement a Robust Column Wash: A rigorous column washing procedure between sample batches is crucial to remove strongly retained matrix components.[1]
-
Use a Guard Column: A guard column can help to protect your analytical column from these components and prolong its lifespan.[1]
-
Modify Gradient Conditions: For carryover issues, extend the hold time at a high percentage of organic solvent in your gradient to ensure fenofibrate and its metabolites are fully eluted from the column.[2]
Issue 2: Low or Inconsistent Analyte Recovery
Question: I am experiencing low and variable recovery for fenofibric acid. What are the potential causes and how can I improve it?
Answer: Low and inconsistent recovery can significantly impact the accuracy and precision of your assay.
Possible Causes:
-
Inefficient Protein Precipitation: The analyte may be trapped in the protein pellet if precipitation is incomplete.
-
Analyte Adsorption: Fenofibric acid can adsorb to the surfaces of collection tubes or well plates.
-
Suboptimal pH: The pH during the extraction process can greatly affect the extraction efficiency of the acidic fenofibric acid.
Troubleshooting Steps:
-
Optimize Extraction Method: Systematically assess different extraction solvents or SPE cartridges and elution solvents to identify the combination that yields the highest recovery for fenofibric acid.
-
Control pH: Acidifying the sample with a small volume of an acid like 1M HCl can improve extraction efficiency.
-
Evaluate Different Solvents: For protein precipitation, compare the efficacy of cold acetonitrile (B52724) and methanol (B129727).
Issue 3: Calibration Curve Fails Acceptance Criteria
Question: My calibration curve for fenofibric acid using this compound has a poor correlation coefficient (r²) or fails to meet linearity requirements. What should I investigate?
Answer: A reliable calibration curve is fundamental for accurate quantification. Non-linearity and poor correlation can stem from a variety of issues.
Possible Causes:
-
Matrix Effects: Ion suppression or enhancement can disproportionately affect different calibrator concentrations.[3]
-
Isotopic Cross-Contribution: The unlabeled analyte may contain a small percentage of the same isotopes as the internal standard, or the internal standard may contain some unlabeled analyte.
-
Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, leading to a non-linear response.[3]
-
Incorrect Internal Standard Concentration: An inappropriate concentration of the internal standard can lead to inaccurate response ratios.
-
Suboptimal Integration: Incorrect peak integration can introduce variability and affect linearity.
Troubleshooting Steps:
-
Assess Matrix Effects: Prepare a calibration curve in solvent and compare it to a curve prepared in the extracted blank matrix. A significant difference indicates the presence of matrix effects.
-
Check for Isotopic Contribution: Analyze a high-concentration solution of fenofibric acid to check for any response in the this compound MRM transition, and vice-versa.
-
Adjust Concentration Range: If detector saturation is suspected, dilute the upper-end calibrators and re-run the curve.
-
Optimize Internal Standard Concentration: Ensure the concentration of this compound provides a consistent and appropriate response across the entire calibration range.
-
Review Peak Integration: Manually review the integration of all peaks in the calibration curve to ensure consistency and accuracy.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of matrix effects in the analysis of fenofibric acid from plasma?
A1: The most prevalent cause of matrix effects, particularly ion suppression, in the analysis of fenofibric acid from plasma is the presence of phospholipids.[1] These endogenous components are abundant in plasma and can co-elute with the analyte, interfering with the ionization process in the mass spectrometer.[1]
Q2: What type of internal standard is recommended for the analysis of fenofibric acid?
A2: A stable isotope-labeled (SIL) internal standard, such as this compound, is the most effective choice to compensate for matrix effects as it co-elutes with the analyte and has nearly identical physicochemical properties.[4][5]
Q3: How can I minimize isotopic cross-contribution from this compound?
A3: To minimize isotopic cross-contribution, ensure the purity of your this compound internal standard. During method development, it is important to assess the contribution of the internal standard to the analyte signal by analyzing a blank sample spiked only with the internal standard. The response should not exceed 5% of the analyte response at the Lower Limit of Quantification (LLOQ).
Q4: What are the typical LC-MS/MS parameters for the analysis of fenofibric acid?
A4: While specific parameters should be optimized for your instrument, a common starting point involves a reversed-phase C18 column with a gradient elution using a mobile phase of methanol and water with a small amount of formic acid. Detection is typically performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode with electrospray ionization (ESI).
Quantitative Data Summary
Table 1: Typical LC-MS/MS Method Parameters for Fenofibric Acid Analysis
| Parameter | Typical Value/Condition |
| LC Column | Reversed-phase C18 (e.g., Acquity BEH C18, 1.7 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |
| Flow Rate | 0.3 - 0.6 mL/min |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |
| MS Detection | Triple Quadrupole in MRM mode |
Table 2: Comparison of Sample Preparation Techniques for Fenofibric Acid
| Extraction Method | Typical Recovery Range | Notes |
| Protein Precipitation | 85% - 110% | Fast and simple, but may result in significant matrix effects.[1] |
| Liquid-Liquid Extraction (LLE) | 65% - 95% | Provides a cleaner sample than protein precipitation.[1] |
| Solid-Phase Extraction (SPE) | 70% - 90% | Offers the cleanest extracts and can minimize matrix effects.[1] |
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of fenofibric acid and this compound into separate 10 mL volumetric flasks. Dissolve the compounds in methanol and bring to volume.
-
Intermediate Solutions (100 µg/mL): Dilute 1 mL of each stock solution to 10 mL with methanol in separate volumetric flasks.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the intermediate solution of fenofibric acid with methanol:water (1:1, v/v) to create calibration standards.
-
Internal Standard Working Solution: Dilute the this compound intermediate solution with methanol:water (1:1, v/v) to achieve a final concentration that provides a robust signal in the analytical run.
Protocol 2: Sample Preparation using Protein Precipitation
-
Pipette 100 µL of the sample (blank, calibration standard, or unknown) into a microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution and vortex briefly.
-
Add 300 µL of cold acetonitrile (or methanol) to precipitate the proteins.
-
Vortex vigorously for 1-2 minutes.
-
Centrifuge at >10,000 g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase, vortex, and inject into the LC-MS/MS system.
Protocol 3: Post-Column Infusion Experiment to Evaluate Matrix Effects
-
Prepare a solution of fenofibric acid at a concentration that gives a stable, mid-range signal on the mass spectrometer.
-
Set up the LC-MS/MS system with the analytical column and mobile phase conditions used for your assay.
-
Infuse the fenofibric acid solution post-column into the mobile phase flow using a T-connector and a syringe pump at a constant, low flow rate.
-
Allow the system to stabilize until a constant signal for fenofibric acid is observed.
-
Inject a blank, extracted matrix sample (e.g., a plasma extract prepared by your chosen method).
-
Monitor the fenofibric acid signal. Any significant drop or increase in the signal at the retention time of co-eluting matrix components indicates ion suppression or enhancement, respectively.
Visualizations
References
Validation & Comparative
A Head-to-Head Battle of Internal Standards: Fenofibrate-13C6 vs. Deuterated Fenofibrate in Bioanalysis
For researchers, scientists, and drug development professionals engaged in the quantitative bioanalysis of fenofibrate (B1672516), the choice of an appropriate internal standard is a critical decision that directly impacts the accuracy, precision, and reliability of analytical data. This guide provides a comprehensive comparison of two commonly employed stable isotope-labeled internal standards: Fenofibrate-13C6 and deuterated fenofibrate.
Stable isotope-labeled (SIL) internal standards are the gold standard in quantitative mass spectrometry-based bioanalysis. Their physicochemical properties closely mimic the analyte of interest, allowing for effective compensation for variability during sample preparation, chromatography, and ionization. While both carbon-13 (¹³C) and deuterium (B1214612) (D or ²H) labeled standards are widely used, their inherent properties can lead to significant performance differences. This guide will delve into a detailed comparison, supported by experimental data for deuterated fenofibrate and established principles for ¹³C-labeled standards, to assist researchers in selecting the optimal internal standard for their specific needs.
Performance Comparison: A Data-Driven Analysis
| Performance Parameter | Deuterated Fenofibrate (Fenofibric Acid-d6) | This compound (Expected Performance) | Key Insights |
| Chromatographic Co-elution | May exhibit a slight retention time shift (isotope effect), potentially eluting earlier than the unlabeled analyte.[1][2] | Expected to co-elute perfectly with the unlabeled analyte.[3][4] | The superior co-elution of ¹³C-labeled standards provides more accurate compensation for matrix effects that can vary across a chromatographic peak.[3] |
| Accuracy (% Bias) | Within ±2.8% to <7.2% | Expected to be within ±5% or better. | The closer physicochemical properties of ¹³C-labeled standards generally lead to higher accuracy. |
| Precision (% CV) | Intra-day: < 11.91%, Inter-day: < 12% | Expected to be consistently <10%. | The absence of isotope effects and identical behavior during analysis typically result in improved precision. |
| Matrix Effect | Can be susceptible to differential matrix effects if chromatographic separation from the analyte occurs. | Expected to provide superior compensation for matrix effects due to identical elution profiles. | This is a critical advantage of ¹³C-labeled standards in complex biological matrices. |
| Isotopic Stability | Generally stable, but a theoretical risk of back-exchange of deuterium with protons exists, especially at labile positions. | Highly stable with no risk of isotopic exchange as the ¹³C atoms are integral to the carbon skeleton of the molecule. | The inherent stability of the ¹³C label ensures the integrity of the internal standard throughout the analytical workflow. |
| Cost & Availability | More commonly available and generally less expensive. | Typically more expensive and may have limited commercial availability. | The choice may be influenced by budget and the availability of the specific labeled compound. |
Experimental Protocols: A Closer Look at the Methodology
The following are detailed experimental protocols for the bioanalysis of fenofibric acid (the active metabolite of fenofibrate) in human plasma using a deuterated internal standard. These protocols can be adapted for use with a this compound internal standard.
Method 1: Solid-Phase Extraction (SPE)
This method utilizes solid-phase extraction for sample clean-up, which is effective in removing interfering matrix components.
1. Sample Preparation:
-
To 100 µL of human plasma, add the internal standard working solution (e.g., fenofibric acid-d6).
-
Condition a polymeric hydrophilic-lipophilic balanced SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with a weak organic solvent to remove interfering compounds.
-
Elute fenofibric acid and the internal standard with a stronger organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Conditions:
-
LC System: A validated HPLC or UHPLC system.
-
Column: A reverse-phase C18 column (e.g., 4.6 x 50 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an acidic aqueous solution (e.g., 0.2% formic acid in water) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: Appropriate for the column dimensions (e.g., 0.5 mL/min).
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative ion mode.
-
MRM Transitions:
-
Fenofibric Acid: m/z 317.1 → 230.9
-
Fenofibric Acid-d6: m/z 322.9 → 230.8
-
Method 2: Protein Precipitation (PPT)
This method offers a simpler and faster sample preparation approach.
1. Sample Preparation:
-
To 100 µL of human plasma, add the internal standard working solution.
-
Add a protein precipitating agent (e.g., 200 µL of acetonitrile) and vortex thoroughly.
-
Centrifuge the sample at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
2. LC-MS/MS Conditions:
-
LC System: A validated UPLC system.
-
Column: A sub-2 µm particle size reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an ESI source.
-
Ionization Mode: Positive ion mode.
-
MRM Transitions: Specific transitions for fenofibric acid and the deuterated internal standard would be optimized for positive ion mode.
Visualizing the Workflow and Mechanism of Action
To better illustrate the concepts discussed, the following diagrams were generated using the Graphviz DOT language.
Conclusion: Making the Right Choice
The selection of an internal standard is a critical step in the development of a robust and reliable bioanalytical method. While deuterated fenofibrate has been successfully used in validated LC-MS/MS assays, the scientific literature strongly suggests that a ¹³C-labeled internal standard like this compound would offer superior performance.
The primary advantages of this compound are its expected perfect co-elution with the unlabeled analyte and its inherent isotopic stability. These characteristics lead to more effective compensation for matrix effects and a reduced risk of analytical variability, ultimately resulting in higher accuracy and precision.
References
Cross-Validation of Fenofibrate-13C6 Quantification: A Comparative Guide to Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two primary analytical methods for the quantification of fenofibrate (B1672516) and its stable isotope-labeled internal standard, Fenofibrate-13C6: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The selection of an appropriate analytical method is critical for accurate pharmacokinetic, bioequivalence, and metabolism studies in drug development. This document presents a cross-validation perspective by comparing the performance characteristics of these methods based on published experimental data, offering detailed protocols and visualizations to aid in methodological decisions.
Introduction to Fenofibrate and Analytical Imperatives
Fenofibrate is a fibric acid derivative used to treat hypercholesterolemia and hypertriglyceridemia. It is a prodrug that is rapidly hydrolyzed in the body to its active metabolite, fenofibric acid. Accurate measurement of fenofibrate and its metabolites in biological matrices is essential for regulatory submissions and clinical research. This compound is a stable isotope-labeled internal standard used to improve the accuracy and precision of quantitative bioanalysis by correcting for matrix effects and variability in sample processing.
Comparative Analysis of Analytical Methods
The two most prevalent methods for the analysis of fenofibrate and its metabolites are HPLC-UV and LC-MS/MS.[6][7][8][9][10][11] The choice between these methods often depends on the required sensitivity, selectivity, and the nature of the study.
Table 1: Comparison of HPLC-UV and LC-MS/MS Method Performance for Fenofibrate Quantification
| Parameter | HPLC-UV Method | LC-MS/MS Method |
| Principle | Separation by chromatography, detection by UV absorbance. | Separation by chromatography, detection by mass-to-charge ratio of fragmented ions. |
| Linearity Range | 87 - 232 µg/mL, 100 - 10,000 ng/mL[6] | 0.095 - 19.924 µg/mL[9][12] |
| Lower Limit of Quantification (LLOQ) | 90 ng/mL (for fenofibrate)[6] | 0.095 µg/mL (0.095 ng/µL)[9][12] |
| Accuracy (% Nominal) | 96.00% - 100.00%[6] | 101.99% - 107.41%[9] |
| Precision (% CV) | < 5%[6] | 4.35% - 8.38%[9] |
| Recovery | Not explicitly stated in all studies, but generally expected to be consistent. | 62.9% (drug), 78.2% (IS)[9] |
| Selectivity | Good, but susceptible to interference from compounds with similar retention times and UV absorbance. | Excellent, highly selective due to specific precursor-to-product ion transitions. |
| Matrix Effect | Can be significant and requires careful management. | Minimized through the use of a stable isotope-labeled internal standard like this compound. |
| Instrumentation Cost & Complexity | Lower cost, less complex. | Higher cost, more complex. |
| Throughput | Moderate. | High, with rapid analysis times. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for both HPLC-UV and LC-MS/MS methods for fenofibrate analysis.
HPLC-UV Method for Fenofibrate and Fenofibric Acid
This protocol is based on a validated method for the simultaneous determination of fenofibrate and its active metabolite, fenofibric acid, in rat plasma.[6]
-
Chromatographic System: Ultra-High Performance Liquid Chromatography (UHPLC) with UV detection.
-
Column: Acquity® BEH C18 column.
-
Mobile Phase: Methanol–water (65:35, v/v).
-
Flow Rate: 0.3 mL/min (isocratic).
-
Detection Wavelength: 284 nm.
-
Internal Standard (IS): Fluvastatin.
-
Sample Preparation:
-
Spike 180 µL of blank plasma with 20 µL of working standard solutions of fenofibrate and fenofibric acid.
-
Add the internal standard.
-
Perform protein precipitation or liquid-liquid extraction.
-
Evaporate the organic layer and reconstitute the residue in the mobile phase.
-
Inject into the UHPLC system.
-
LC-MS/MS Method for Fenofibrate
This protocol is a representative example for the quantification of fenofibrate in human plasma.[9][11][12]
-
Chromatographic System: Liquid Chromatography coupled with a Tandem Mass Spectrometer.
-
Column: C18 Lichrospher 60Rp-Select B (250 x 4.0 mm, 5µm).
-
Mobile Phase: Phosphate buffer: Acetonitrile (70:30).
-
Flow Rate: 0.7 to 1.5 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI), typically in positive or negative mode depending on the analyte.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor and product ions for fenofibrate and this compound.
-
Internal Standard (IS): this compound (or another suitable compound like Diazepam as reported in one study[9]).
-
Sample Preparation:
-
To 750 µL of plasma, add the internal standard (this compound).
-
Vortex mix for 1 minute.
-
Add 100 µL of 0.1 N hydrochloric acid and 4.0 mL of ethyl acetate (B1210297) for liquid-liquid extraction.
-
Centrifuge and separate the organic layer.
-
Evaporate the solvent and reconstitute the residue.
-
Inject into the LC-MS/MS system.
-
Visualizations
Experimental Workflow
The following diagram illustrates a typical bioanalytical workflow for the quantification of this compound and its unlabeled counterpart in a biological matrix.
Caption: Bioanalytical workflow for Fenofibrate analysis.
Fenofibrate Signaling Pathway
Fenofibrate's therapeutic effects are primarily mediated through the activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα).[13][14][15][16]
Caption: Fenofibrate's PPARα signaling pathway.
Conclusion
Both HPLC-UV and LC-MS/MS are robust methods for the quantification of fenofibrate.
-
HPLC-UV is a cost-effective and reliable method suitable for routine analysis where high sensitivity is not the primary requirement. Its simplicity makes it accessible to a wider range of laboratories.
-
LC-MS/MS offers superior sensitivity and selectivity, making it the gold standard for bioanalytical studies requiring low detection limits and high specificity, especially in complex biological matrices. The use of a stable isotope-labeled internal standard like this compound in LC-MS/MS analysis is crucial for mitigating matrix effects and ensuring the highest level of accuracy and precision, which is paramount for regulatory submissions.
The choice of method should be based on the specific requirements of the study, including the desired level of sensitivity, the complexity of the biological matrix, available instrumentation, and budgetary considerations. For definitive quantitative data in pharmacokinetic and clinical studies, the specificity and sensitivity of LC-MS/MS with a stable isotope-labeled internal standard are highly recommended.
References
- 1. labs.iqvia.com [labs.iqvia.com]
- 2. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 3. fda.gov [fda.gov]
- 4. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 5. hhs.gov [hhs.gov]
- 6. Development and validation of bioanalytical UHPLC-UV method for simultaneous analysis of unchanged fenofibrate and its metabolite fenofibric acid in rat plasma: Application to pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. Electron J Biomed 2009;3:41-54.- Zzaman et al. ...DEVELOPMENT AND VALIDATION OF FENOFIBRATE BY HPLC... [biomed.uninet.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. go.drugbank.com [go.drugbank.com]
- 14. droracle.ai [droracle.ai]
- 15. Fenofibrate differentially activates PPARα-mediated lipid metabolism in rat kidney and liver - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Peroxisome Proliferator-Activated Receptor-α Activation as a Mechanism of Preventive Neuroprotection Induced by Chronic Fenofibrate Treatment | Journal of Neuroscience [jneurosci.org]
Enhancing Fenofibrate Assay Linearity Assessment with Fenofibrate-13C6
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Utilizing Stable Isotope-Labeled Internal Standards in Fenofibrate (B1672516) Bioanalysis
In the realm of bioanalysis, the accuracy and reliability of quantitative assays are paramount. For drugs like fenofibrate, a widely prescribed lipid-regulating agent, precise measurement of its active metabolite, fenofibric acid, in biological matrices is crucial for pharmacokinetic, bioequivalence, and clinical studies. The linearity of an assay, which demonstrates that the analytical response is directly proportional to the concentration of the analyte, is a cornerstone of method validation. The use of a stable isotope-labeled (SIL) internal standard is a widely accepted practice to ensure the integrity of such assays. This guide provides a comprehensive comparison of Fenofibrate-13C6 with alternative internal standards for assessing the linearity of fenofibrate assays, supported by experimental principles and data from published literature.
The Gold Standard: Stable Isotope-Labeled Internal Standards
In liquid chromatography-mass spectrometry (LC-MS/MS) based bioanalysis, an ideal internal standard (IS) should mimic the analyte's behavior throughout the entire analytical process, including sample preparation, chromatography, and ionization. This is best achieved by using a stable isotope-labeled version of the analyte. This compound, where six carbon-12 atoms are replaced with carbon-13 atoms, is chemically identical to fenofibrate, ensuring it co-elutes and experiences similar matrix effects, thus providing the most accurate correction for variations in the analytical process.
Comparison of Internal Standards for Fenofibrate/Fenofibric Acid Assays
| Internal Standard Type | Key Advantages | Key Disadvantages | Impact on Linearity Assessment |
| This compound (or Fenofibric Acid-13C6) | - Identical chemical and physical properties to the analyte. - Co-elutes perfectly with the analyte, providing the best correction for matrix effects. - Isotopically stable with no risk of back-exchange. | - Higher cost of synthesis. - May be less commercially available. | Provides the most accurate and precise linearity data, as it corrects for variability at every concentration level. |
| Deuterium-Labeled (e.g., Fenofibric Acid-d6) | - Chemically very similar to the analyte. - More commonly available and less expensive than 13C-labeled standards. | - Potential for chromatographic separation from the analyte (isotope effect), leading to differential matrix effects. - Possibility of deuterium-hydrogen exchange, which can compromise accuracy. | Generally provides good linearity, but the potential for chromatographic shift can introduce variability. |
| Structural Analogs (e.g., Clofibric Acid, Mefenamic Acid) | - Readily available and inexpensive. | - Different chemical and physical properties from the analyte. - Does not co-elute with the analyte. - Experiences different matrix effects. | Can be used to establish linearity, but the data may be less reliable due to the inability to accurately correct for matrix effects that can vary across the concentration range. |
Experimental Data from Fenofibric Acid Assays
The following tables summarize linearity data from published studies on fenofibric acid quantification, which predominantly utilize deuterium-labeled or structural analog internal standards. This data serves as a benchmark for the expected performance of a well-validated assay.
Table 1: Linearity of Fenofibric Acid Assays Using Deuterium-Labeled Internal Standards
| Linearity Range (µg/mL) | Internal Standard | Correlation Coefficient (r²) | Reference |
| 0.150 - 20.383 | Fenofibric acid-d6 | Not specified, but method validated | [1][2][3] |
| 0.05 - 20 | 2-chloro fenofibric acid-d6 | > 0.99 (inferred from validation) | [1] |
Table 2: Linearity of Fenofibric Acid Assays Using Structural Analog Internal Standards
| Linearity Range (µg/mL) | Internal Standard | Correlation Coefficient (r²) | Reference |
| 0.05 - 7.129 | Mefenamic acid | > 0.99 (inferred from validation) | [4] |
| 0.005 - 1.250 | Diclofenac acid | > 0.99 (inferred from validation) | [1] |
| 0.5 - 40 (mg/L) | Clofibric acid or 1-napthyl acetic acid | Not specified, but method validated | [5] |
Experimental Protocol: Assessing Linearity of a Fenofibric Acid LC-MS/MS Assay
This protocol describes a general procedure for establishing the linearity of a fenofibric acid assay in human plasma using a stable isotope-labeled internal standard, such as this compound (which would be hydrolyzed to fenofibric acid-13C6).
1. Preparation of Standard and Quality Control (QC) Samples:
-
Prepare a stock solution of fenofibric acid and Fenofibric Acid-13C6 (as the internal standard, IS) in a suitable organic solvent (e.g., methanol).
-
Prepare a series of calibration standards by spiking blank human plasma with known concentrations of fenofibric acid to cover the expected clinical range. A typical range could be 0.1 to 20 µg/mL.
-
Prepare QC samples at low, medium, and high concentrations within the calibration range.
2. Sample Preparation (Protein Precipitation):
-
To 100 µL of each calibration standard, QC sample, and blank plasma, add a fixed amount of the Fenofibric Acid-13C6 internal standard solution.
-
Add 300 µL of cold acetonitrile (B52724) to precipitate plasma proteins.
-
Vortex the samples for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
3. LC-MS/MS Analysis:
-
Liquid Chromatography:
- Column: A suitable C18 column (e.g., 50 x 2.1 mm, 3.5 µm).
- Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
- Flow Rate: 0.4 mL/min.
- Injection Volume: 10 µL.
-
Mass Spectrometry:
- Ionization Mode: Electrospray Ionization (ESI) in negative mode.
- Detection: Multiple Reaction Monitoring (MRM).
- MRM Transitions:
-
Fenofibric Acid: Precursor ion (m/z) → Product ion (m/z)
-
Fenofibric Acid-13C6: Precursor ion (m/z) → Product ion (m/z) (mass shift of +6)
4. Data Analysis and Linearity Assessment:
-
Calculate the peak area ratio of the analyte to the internal standard for each calibration standard.
-
Plot the peak area ratio against the nominal concentration of each calibration standard.
-
Perform a linear regression analysis on the data.
-
The assay is considered linear if the correlation coefficient (r²) is ≥ 0.99 and the back-calculated concentrations of the calibration standards are within ±15% of the nominal values (±20% for the lower limit of quantification).
Visualizing the Workflow and Rationale
To better illustrate the processes and concepts discussed, the following diagrams were generated using Graphviz.
Caption: Experimental workflow for assessing fenofibrate assay linearity.
Caption: Relationship between internal standard choice and assay performance.
Conclusion: The Superiority of this compound
While assays for fenofibric acid can be successfully validated using various types of internal standards, the use of a 13C-labeled internal standard like this compound represents the pinnacle of analytical rigor. Its identical physicochemical properties to the native analyte ensure the most accurate correction for experimental variability, leading to highly reliable and reproducible linearity data. For researchers and drug development professionals aiming for the highest quality bioanalytical data to support their studies, this compound is the unequivocal choice for ensuring the integrity of fenofibrate assays.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and validation of a LC-ESI-MS/MS method in human plasma for quantification of fenofibric acid, involving chromatographic resolution of fenofibric acid acyl-β-d-glucuronide - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Determination of fenofibric acid in human plasma by ultra performance liquid chromatography-electrospray ionization mass spectrometry: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of fenofibric acid concentrations by HPLC after anion exchange solid-phase extraction from human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard for Bioanalysis: Evaluating Fenofibrate Extraction Efficiency with Stable Isotope-Labeled Internal Standards
For researchers, scientists, and drug development professionals engaged in the bioanalysis of fenofibrate, ensuring the accuracy and reliability of quantitative data is paramount. A critical factor influencing this is the efficiency of the extraction process from complex biological matrices. The use of a stable isotope-labeled internal standard (SIL-IS), such as Fenofibrate-¹³C₆, represents the gold standard for accurately determining and correcting for extraction variability. This guide provides a comprehensive comparison of using a SIL-IS versus traditional internal standards, supported by experimental data, to underscore its superiority in bioanalytical method development.
The Critical Role of Internal Standards in Extraction Efficiency
The journey of an analyte from a biological sample to the detector of an analytical instrument is fraught with potential for variability. Each step, from initial sample handling to final analysis, can introduce errors that compromise the accuracy of the final concentration measurement. An internal standard (IS) is a compound with similar physicochemical properties to the analyte that is added to the sample at a known concentration before processing. By tracking the recovery of the IS, analysts can correct for losses during the extraction process.
Stable isotope-labeled internal standards are the ideal choice for this purpose. A SIL-IS, like Fenofibrate-¹³C₆, is chemically identical to the analyte of interest, with the only difference being the substitution of one or more atoms with their heavier, stable isotopes (e.g., ¹³C for ¹²C). This near-perfect chemical mimicry ensures that the SIL-IS behaves identically to the analyte during extraction, chromatography, and ionization in mass spectrometry, providing the most accurate correction for any variability.
Comparative Performance of Internal Standards for Fenofibrate Analysis
While specific data on Fenofibrate-¹³C₆ is not extensively published, the principle is well-established and demonstrated by the use of other SIL-ISs, such as deuterated forms of fenofibric acid (the active metabolite of fenofibrate). The following table summarizes the extraction recovery of fenofibric acid from human plasma using different extraction methods and types of internal standards.
| Extraction Method | Internal Standard Type | Internal Standard Used | Analyte | Matrix | Extraction Recovery (%) | Reference |
| Protein Precipitation | Stable Isotope-Labeled | 2-chloro fenofibric acid-d6 | Fenofibric Acid | Human Plasma | Not explicitly stated, but method successfully validated | [1][2] |
| Solid-Phase Extraction | Structural Analog | Sulindac | Fenofibric Acid | Human Plasma | ~100% | [3][4] |
| Liquid-Liquid Extraction | Structural Analog | Mefenamic Acid | Fenofibric Acid | Human Plasma | 66.7% | [5] |
| Liquid-Liquid Extraction | None | - | Fenofibric Acid | Human Serum | 84.8% | [6] |
The data illustrates that while high recovery can be achieved with various methods, the use of a SIL-IS provides the greatest confidence in the accuracy of the results by most effectively compensating for matrix effects and procedural losses.
Experimental Workflow and Protocols
The general workflow for evaluating extraction efficiency using an internal standard is depicted in the following diagram.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Determination of fenofibric acid in human plasma using automated solid-phase extraction coupled to liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determination of fenofibric acid in human plasma by ultra performance liquid chromatography-electrospray ionization mass spectrometry: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Gold Standard in Bioanalysis: A Comparative Guide to Fenofibrate Quantification Using Fenofibrate-13C6
For researchers, scientists, and drug development professionals striving for the highest accuracy and precision in pharmacokinetic and bioequivalence studies, the choice of internal standard is paramount. This guide provides a comprehensive comparison of analytical methods for the quantification of fenofibrate (B1672516), highlighting the superior performance of stable isotope-labeled internal standards like Fenofibrate-13C6.
Fenofibrate, a widely prescribed lipid-regulating agent, is rapidly hydrolyzed in the body to its active metabolite, fenofibric acid. Accurate measurement of fenofibric acid in biological matrices is crucial for determining the efficacy and safety of fenofibrate formulations. While various analytical methods exist, the use of a stable isotope-labeled internal standard, such as this compound, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is recognized as the gold standard for achieving unparalleled accuracy and precision.
This guide delves into the experimental data from various validated bioanalytical methods, comparing the performance of methods utilizing stable isotope-labeled internal standards against those employing other internal standards or alternative analytical techniques like HPLC-UV.
Unwavering Accuracy and Precision with Isotope Dilution
The core advantage of using a stable isotope-labeled internal standard like this compound lies in the principle of isotope dilution mass spectrometry. This technique minimizes analytical variability arising from sample preparation and matrix effects. Since the chemical and physical properties of this compound are nearly identical to the analyte (fenofibric acid), it co-elutes and experiences the same ionization efficiency in the mass spectrometer. This intrinsic correction leads to significantly improved accuracy and precision.
Comparative Performance Data
The following tables summarize the performance characteristics of different analytical methods for fenofibric acid, demonstrating the superior accuracy and precision achieved with stable isotope-labeled internal standards.
Table 1: Comparison of Accuracy Across Different Analytical Methods
| Analytical Method | Internal Standard | Accuracy (% Bias or % Nominal) | Reference |
| LC-MS/MS | Fenofibric acid-d6 | Within ±2.8% | [1] |
| LC-MS/MS | Mefenamic acid | 91% to 112% | [1] |
| HPLC-UV | Not specified | 98.65% to 102.4% | [2] |
| HPLC-UV | Diazepam | 101.99% to 107.41% | [3][4] |
| UPLC-MS/MS | Not specified | >92% Recovery |
Table 2: Comparison of Precision Across Different Analytical Methods
| Analytical Method | Internal Standard | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Reference |
| LC-MS/MS | Fenofibric acid-d6 | < 2.5% | < 2.5% | |
| LC-MS/MS | Mefenamic acid | < 13% | < 13% | |
| HPLC-UV | Not specified | 1.0% to 2.2% | 2.0% to 6.2% | |
| UHPLC-UV | Not specified | 1.50% to 4.20% | 0.86% to 4.01% | |
| HPLC-UV | Diazepam | Not specified | 4.35% to 8.38% |
As evidenced by the data, the LC-MS/MS method employing a deuterated internal standard (fenofibric acid-d6), which serves as a proxy for this compound, exhibits significantly lower variability (imprecision) and higher accuracy compared to methods using other internal standards or UV detection.
Experimental Protocols for Robust Fenofibric Acid Analysis
The following are detailed methodologies for key experiments cited in the comparison, providing a framework for establishing a highly accurate and precise analytical method.
Method 1: High-Performance LC-MS/MS with a Stable Isotope-Labeled Internal Standard (Based on Fenofibric acid-d6)
This method is considered the benchmark for bioanalysis of fenofibric acid.
-
Sample Preparation: Solid Phase Extraction (SPE) is employed for sample clean-up. Human plasma samples are treated in an ice-cold water bath under low light to minimize the back-conversion of fenofibric acid glucuronide. Fenofibric acid-d6 is added as the internal standard prior to extraction.
-
Chromatographic Separation: A Discovery C18 column (4.6 x 50 mm, 5 µm) is used with an isocratic mobile phase consisting of 0.2% formic acid in water and acetonitrile (B52724) (35:65, v/v).
-
Mass Spectrometric Detection: An API 3000 mass spectrometer is operated in the negative ion mode using multiple reaction monitoring (MRM). The mass transitions monitored are m/z 317.1 → 230.9 for fenofibric acid and m/z 322.9 → 230.8 for fenofibric acid-d6.
-
Validation: The method is validated over a concentration range of 0.150 µg/mL to 20.383 µg/mL.
Method 2: HPLC-UV with a Non-Isotopic Internal Standard
This method represents a more conventional approach but with inherent limitations in accuracy and precision.
-
Sample Preparation: A simple one-step liquid-liquid extraction is performed. Diazepam is used as the internal standard.
-
Chromatographic Separation: A reverse-phase C18 column is used with a mobile phase of acetonitrile and buffer.
-
UV Detection: The eluent is monitored at a specific wavelength, typically around 285 nm.
-
Validation: The method is validated over a concentration range of 0.095 µg/mL to 19.924 µg/mL.
Visualizing the Path to Precision: Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of the analytical methods, providing a clear visual comparison of the steps involved.
Caption: Workflow for Fenofibrate Analysis using LC-MS/MS with a Stable Isotope-Labeled Internal Standard.
Caption: Workflow for Fenofibrate Analysis using HPLC-UV with a Non-Isotopic Internal Standard.
Conclusion: Elevating Bioanalytical Confidence
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of fenofibric acid concentrations by HPLC after anion exchange solid-phase extraction from human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Electron J Biomed 2009;3:41-54.- Zzaman et al. ...DEVELOPMENT AND VALIDATION OF FENOFIBRATE BY HPLC... [biomed.uninet.edu]
- 4. biomed.uninet.edu [biomed.uninet.edu]
A Comparative Guide to Confirming Fenofibrate Metabolite Identification: The Role of Fenofibrate-13C6
In the landscape of drug development and metabolic research, the unambiguous identification of drug metabolites is paramount for understanding a compound's efficacy, safety, and pharmacokinetic profile.[1][][3] Fenofibrate (B1672516), a widely prescribed lipid-lowering agent, undergoes extensive metabolism, making the accurate identification of its metabolites a critical task. This guide provides a comprehensive comparison of using Fenofibrate-13C6, a stable isotope-labeled internal standard, against alternative analytical methods for the definitive confirmation of fenofibrate metabolites.
Overview of Fenofibrate Metabolism
Fenofibrate is a prodrug that is rapidly hydrolyzed by esterases in the plasma and tissues to its active metabolite, fenofibric acid (FA).[4][5][6] Fenofibric acid is the primary circulating form of the drug and is responsible for its therapeutic effects.[5] This active metabolite then undergoes further phase I and phase II metabolic transformations. The main metabolic pathways include the reduction of the carbonyl group to a benzhydrol metabolite (reduced fenofibric acid) and conjugation with glucuronic acid.[5][6] More recent studies have also identified additional metabolites, including taurine (B1682933) conjugates in certain species.[7][8] The complexity of these pathways underscores the need for robust analytical techniques to differentiate between drug-related compounds and endogenous molecules within biological samples.
Caption: Metabolic pathway of Fenofibrate.
The Role of this compound in Metabolite Identification
Stable isotope labeling is a powerful technique in drug metabolism studies.[1][9][10] By incorporating stable isotopes like Carbon-13 (¹³C) into the drug molecule, a labeled analog is created that is chemically identical to the parent drug but has a distinct, higher mass. This compound, which has six ¹³C atoms, provides a clear mass shift of +6 Da (Daltons) compared to the unlabeled compound.
When a biological sample from a study where this compound was administered is analyzed by mass spectrometry (MS), any detected molecule and its corresponding ¹³C-labeled counterpart, appearing as a pair of peaks separated by 6 Da, can be definitively identified as a drug-related metabolite.[9] This "twin ion" signature allows for the rapid and confident differentiation of metabolites from the vast number of endogenous compounds present in matrices like plasma and urine.[9]
Comparison of Analytical Approaches
The use of this compound as an internal standard in LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) analysis offers significant advantages over other methods.
| Method | Principle | Advantages | Disadvantages |
| This compound with LC-MS/MS | Co-eluting internal standard with a +6 Da mass shift. Provides a "twin ion" signature for metabolites. | Unambiguous identification of metabolites. Corrects for matrix effects and variations in sample preparation and instrument response. High sensitivity and specificity. | Higher initial cost for the labeled compound. |
| Non-labeled Internal Standard (e.g., Diclofenac) | A different molecule used to normalize for analytical variability. | Lower cost. | Does not co-elute perfectly with all metabolites. Does not help in distinguishing metabolites from endogenous interferences.[11] |
| Deuterium-labeled Standard (e.g., Fenofibric acid-d6) | Similar to ¹³C labeling but uses Deuterium (²H). | Generally less expensive than ¹³C-labeled standards. | Potential for isotopic exchange (H/D exchange) leading to analytical inaccuracy.[9] Possible chromatographic separation from the non-labeled analyte. |
| High-Resolution Mass Spectrometry (HRMS) alone | Differentiates compounds based on very precise mass measurements. | Can distinguish between molecules with the same nominal mass but different elemental compositions. | Does not correct for matrix effects as effectively as a co-eluting internal standard. Data analysis can be more complex. |
| UHPLC-UV | Separates compounds by chromatography and detects them using UV absorbance. | Lower instrument cost and complexity. | Lacks the specificity of mass spectrometry; susceptible to interference from compounds with similar UV absorbance.[12][13] Lower sensitivity compared to MS methods.[12][13] |
Quantitative Data Comparison
The use of a stable isotope-labeled internal standard like this compound leads to more robust and reliable quantitative bioanalytical methods.
Table 1: Expected Mass-to-Charge Ratios (m/z) for Fenofibric Acid and its ¹³C₆-Labeled Analog
| Compound | Chemical Formula | Monoisotopic Mass (Da) | Expected [M-H]⁻ m/z |
| Fenofibric Acid | C₁₇H₁₅ClO₄ | 318.06 | 317.05 |
| Fenofibric Acid-13C6 | C₁₁¹³C₆H₁₅ClO₄ | 324.08 | 323.07 |
Table 2: Comparison of Typical Method Validation Parameters
| Parameter | Method using this compound / d6 IS | Method using Non-Labeled IS | UHPLC-UV Method |
| Linearity (r²) | > 0.998[14][15] | > 0.995 | > 0.999[12][13] |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL[16] | 1-50 ng/mL[11] | 100 ng/mL[12][13] |
| Accuracy (% Bias) | Within ± 5%[16] | Within ± 15% | Within ± 5% |
| Precision (% CV) | < 12%[14][16] | < 15% | < 5%[12] |
| Recovery | 86-105%[4][16] | ~80%[11][17] | Not always reported; extraction dependent |
Data compiled from representative values found in the literature.[4][11][12][13][14][15][16][17]
Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol is a common method for extracting fenofibric acid from plasma samples.[4][14]
-
To 100 µL of plasma sample in a microcentrifuge tube, add 50 µL of Fenofibric Acid-13C6 internal standard working solution.
-
Vortex the sample for 30 seconds.
-
Add 300 µL of cold acetonitrile (B52724) to precipitate the proteins.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
LC-MS/MS Analysis Protocol
The following are typical conditions for the analysis of fenofibric acid.
-
LC System: UPLC/UHPLC system
-
Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent[14]
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
0-0.5 min: 50% B
-
0.5-2.0 min: Ramp to 95% B
-
2.0-2.5 min: Hold at 95% B
-
2.5-3.0 min: Return to 50% B
-
3.0-4.0 min: Re-equilibration
-
-
Injection Volume: 5 µL
-
MS System: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode
-
MRM Transitions:
-
Fenofibric Acid: m/z 317 -> 213[11]
-
Fenofibric Acid-13C6: m/z 323 -> 213 (or other appropriate fragment)
-
Visualizing the Workflow and Logic
Caption: Workflow for metabolite identification.
Caption: Confidence in metabolite identification.
Conclusion
For researchers, scientists, and drug development professionals, the confirmation of metabolite structures is a non-negotiable aspect of preclinical and clinical studies. While various analytical methods exist for the detection of fenofibrate and its metabolites, the use of a stable isotope-labeled internal standard, such as this compound, offers unparalleled advantages. Its ability to produce a distinct "twin ion" signature in mass spectrometry analysis allows for the unambiguous identification of drug-related compounds, effectively eliminating the ambiguity caused by endogenous interferences. This approach significantly enhances the accuracy and reliability of both qualitative and quantitative data, making it the gold standard for confirming fenofibrate metabolite identification in complex biological matrices.
References
- 1. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. akjournals.com [akjournals.com]
- 5. The biochemical pharmacology of fenofibrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Fenofibrate Metabolism in the Cynomolgus Monkey using Ultraperformance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry-Based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Stable Isotope Labelled Compounds in Metabolism and Analytical tools [simsonpharma.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Development and validation of bioanalytical UHPLC-UV method for simultaneous analysis of unchanged fenofibrate and its metabolite fenofibric acid in rat plasma: Application to pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development and validation of bioanalytical UHPLC-UV method for simultaneous analysis of unchanged fenofibrate and its metabolite fenofibric acid in rat plasma: Application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. akademiamedycyny.pl [akademiamedycyny.pl]
- 15. Comparative pharmacokinetics and bioequivalence of 145-mg fenofibrate formulations in healthy Korean participants - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Absolute oral bioavailability of fenofibric acid and choline fenofibrate in rats determined by ultra-performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
